The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response. Its activation is a tightly regulated, multi-step process outlined below. Table 1 summarizes the core components of the complex [1] [2].
Table 1: Core Components of the NLRP3 Inflammasome
| Component | Role in the Inflammasome | Domain Architecture |
|---|---|---|
| NLRP3 | Sensor protein that detects cellular perturbations and nucleates the complex. | PYD - NACHT - LRR |
| ASC | Adaptor protein that bridges NLRP3 and Caspase-1. | PYD - CARD |
| Caspase-1 | Effector protease that activates IL-1β, IL-18, and Gasdermin D. | CARD - p20 - p10 |
The following diagram illustrates the two-signal activation pathway and the assembly of the inflammasome complex.
The pathway involves two key steps [1] [3]:
Active NLRP3 nucleates the inflammasome complex by recruiting the adaptor protein ASC, which polymerizes into a filamentous "speck". ASC filaments then recruit Caspase-1 via CARD-CARD interactions, leading to its auto-activation. Active Caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis [1] [2].
Studying NLRP3 inhibitors requires robust cellular models and assays to confirm target engagement and functional effects. Table 2 outlines common approaches.
Table 2: Experimental Models and Assays for NLRP3 Inhibitor Characterization
| Model/Assay Type | Description | Key Readouts |
|---|---|---|
| Cellular Models | ||
| Primary BMDMs | Bone-marrow-derived macrophages from mice; gold standard for physiology [4]. | IL-1β secretion, Caspase-1 cleavage, cell death. |
| Immortalized Cells | THP-1 (human monocyte) cell line, often differentiated into macrophage-like cells [5]. | IL-1β secretion, Caspase-1 cleavage. |
| Transfection Models | HEK-293T cells transfected with NLRP3 components; used for mechanistic studies [5]. | Luciferase reporter activity, immunoprecipitation. |
| Functional Assays | ||
| IL-1β ELISA | Quantifies mature IL-1β in cell culture supernatant [4]. | Concentration of IL-1β (pg/mL). |
| Western Blot | Detects protein cleavage and processing [4]. | Cleaved Caspase-1 (p20), cleaved IL-1β, cleaved GSDMD. |
| LDH Release Assay | Measures loss of membrane integrity, indicating pyroptosis [5]. | % Cytotoxicity. |
| ASC Speck Formation | Microscopy to visualize large ASC aggregates (confocal/immunofluorescence) [5]. | Count of specks per cell. |
A standard protocol for activating the NLRP3 inflammasome in vitro using monosodium urate (MSU) crystals in BMDMs involves [4]:
While specific clinical data for NLRP3-IN-6 is unavailable, the broader field demonstrates the therapeutic potential of NLRP3 inhibition. Companies like Ventyx Biosciences are advancing peripherally-restricted (e.g., VTX2735 for recurrent pericarditis) and CNS-penetrant (e.g., VTX3232 for Parkinson's disease and cardiometabolic conditions) NLRP3 inhibitors into Phase 2 trials, with data expected in 2025 [6]. This clinical progress validates NLRP3 as a drug target for inflammatory diseases.
To address the lack of specific data on this compound, I suggest the following steps:
The NLRP3 inflammasome is an intracellular multiprotein complex that acts as a sensor of cellular damage or stress [1] [2]. Upon activation, it triggers the maturation of highly pro-inflammatory cytokines, Interleukin-1β (IL-1β) and IL-18, and initiates a form of inflammatory cell death called pyroptosis [1] [2]. This pathway is a central driver in numerous conditions, from rare genetic syndromes like CAPS to common diseases like Parkinson's, Alzheimer's, atherosclerosis, and metabolic disorders [1] [3] [4]. Inhibiting NLRP3 is considered a promising therapeutic strategy for conquering a broad swath of common diseases [4].
Diagram of NLRP3 inflammasome activation pathway and this compound inhibition point.
This compound represents one of many investigational compounds in the competitive field of NLRP3 inhibitor development [4] [5]. The search for drugs like this compound is driven by the goal of finding orally available, specific NLRP3 inhibitors that could offer advantages over existing biologics which target IL-1β downstream [5].
The following table summarizes key aspects of the NLRP3 inhibitor development landscape for context.
| Aspect | Details |
|---|---|
| Development Stage of this compound | Preclinical research compound [6]. |
| Broader Clinical Pipeline | Several other NLRP3 inhibitors (e.g., Dapansutrile, VTX-2735) are in Phase I and Phase II clinical trials for various diseases [5]. |
| Proposed Advantages | Orally available; potentially greater specificity and shorter half-life than biologic IL-1 blockers, which may improve safety [5]. |
| Known Challenges | NLRP3 is a structurally complex target without a fully resolved 3D structure, making rational drug design difficult [4]. |
In research settings, scientists use a multi-faceted approach to confirm the activity and specificity of compounds like this compound. The following diagram and table outline common experimental workflows.
Diagram of common experimental workflow for characterizing NLRP3 inhibitors like this compound.
| Method Category | Specific Techniques & Measured Outputs |
|---|---|
| Cytokine Measurement | ELISA or multiplex immunoassays to quantify the levels of mature IL-1β and IL-18 in cell culture supernatants [5]. |
| Caspase-1 Activation | Western Blot to detect the cleavage of pro-caspase-1 into its active subunits, or luminescent assays using caspase-1-specific substrates [5]. |
| Pyroptosis & Cytotoxicity | LDH Release Assay to measure the rupture of the cell membrane, a hallmark of pyroptosis [7]. |
| Inflammasome Complex Formation | Microscopy to visualize ASC speck formation, which indicates successful assembly of the inflammasome complex [5]. |
Based on the available information, here are key points to guide your research:
The NLRP3 inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation, processes and releases key pro-inflammatory cytokines (IL-1β and IL-18) and induces a form of inflammatory cell death called pyroptosis [1] [2] [3].
The diagram below illustrates the core assembly and activation pathway of the NLRP3 inflammasome.
NLRP3 inflammasome assembly and activation involves priming and activation signals, leading to cytokine release and pyroptosis.
To study NLRP3 inhibitors, researchers rely on well-characterized cellular models and biochemical assays. The table below summarizes the key methodologies.
| Model/Assay Type | Description | Common Readouts | Utility in Inhibitor Studies |
|---|---|---|---|
| Cellular Models | |||
| Primary Macrophages (BMDMs) | Bone-marrow derived macrophages from mice; considered a gold standard [7]. | IL-1β release (ELISA), Caspase-1 cleavage (Western Blot), cell death (LDH release) | Study inhibitor effects in a primary, non-transformed cell system. |
| THP-1 Cell Line | Human monocytic cell line; can be used undifferentiated or differentiated into macrophage-like cells [8] [6]. | IL-1β release, Caspase-1 activation, ASC speck formation | High-throughput screening; genetic manipulation (KD/KO) to study targets [8]. |
| Activation Stimuli | |||
| Canonical (Two-Signal) | Priming: LPS. Activation: ATP, Nigericin, MSU crystals, silica [6]. | As above | Standard method to test inhibitor potency across both signaling phases. |
| Monosodium Urate (MSU) | Crystalline substance used to induce NLRP3-dependent peritonitis in vivo or activate BMDMs in vitro [7]. | Peritoneal immune cell influx (mice), IL-1β release (cells) | Model for gout; validate inhibitor efficacy in vivo [7]. |
| Key Assays | |||
| ELISA | Quantifies secretion of mature IL-1β and IL-18 into culture supernatant [7] [6]. | Concentration of mature cytokines | Primary functional readout for inflammasome inhibition. |
| Western Blot | Detects cleavage of Caspase-1 (p10/p20 subunits) and GSDMD in cell lysates [7] [8]. | Presence of cleaved protein fragments | Confirms mechanistic inhibition of inflammasome assembly. |
| Flow Cytometry | Analyzes surface markers on immune cells recruited in in vivo models (e.g., peritonitis) [7]. | Cell population percentages and counts | Assesses inhibitor impact on inflammatory responses in whole organisms. |
While data on NLRP3-IN-6 is absent, the landscape of NLRP3 inhibitors is well-developed. The table below lists several prominent inhibitors and their documented mechanisms of action, which can serve as a reference point.
| Inhibitor | Documented Molecular Target(s) | Proposed Mechanism of Action | References |
|---|---|---|---|
| MCC950 | NLRP3 NACHT domain | Directly binds and inhibits the ATP-hydrolysis activity of the NLRP3 NACHT domain, preventing its oligomerization [9] [3]. | [9] [3] |
| CY-09 | NLRP3 NACHT domain | Direct inhibitor that competes with ATP for binding to the NACHT domain, suppressing its ATPase activity [9] [5]. | [9] [5] |
| BAY 11-7082 | NLRP3 ATPase / IKKβ | Leads to cysteine alkylation of NLRP3, inhibiting its ATPase activity; also inhibits NF-κB signaling (priming signal) [1] [9]. | [1] [9] |
| Colchicine | NLRP3 Inflammasome | Attenuates expression of IL-1β, IL-6, and IL-18 by abrogating NLRP3 inflammasome activation (exact target may be indirect) [9]. | [9] |
| Glyburide | NLRP3 (indirect) | Abrogation of ASC speck formation; action may be via suppression of K⁺ channels [9]. | [9] |
| OLT1177 (Dapansutrile) | NLRP3 | Orally active inhibitor shown to inhibit recombinant NLRP3 ATPase activity [5]. | [5] |
| Thiolutin | BRCC3 Deubiquitinase | Inhibits the deubiquitinase BRCC3, preventing the deubiquitination step required for NLRP3 activation [10]. | [10] |
Given that specific data on this compound is not available in the current search, I suggest you:
Although "NLRP3-IN-6" is not detailed in the search results, several other specific inhibitors are in active clinical development. The table below summarizes key candidates based on the retrieved information [1] [2].
| Inhibitor Name | Key Characteristics | Reported Clinical Status (as of 2024/2025) |
|---|---|---|
| Dapansutrile (OLT1177) | Orally active; inhibits NLRP3 ATPase activity [3]. | Previously tested in clinical studies; developed by Olatec [1]. |
| VTX2735 | Peripherally restricted (acts outside the CNS) [2]. | Phase 2 trial for recurrent pericarditis (topline data expected H2 2025) [2]. |
| VTX3232 | CNS-penetrant [2]. | Phase 2 trials for Parkinson's disease (data expected H1 2025) and cardiometabolic diseases (data expected H2 2025) [2]. |
Note: This list is not exhaustive and is based on data available in the provided search results.
The following table outlines standard experimental protocols used in the field to identify and validate NLRP3 inhibitors, which would be applicable for characterizing any novel compound like this compound [4] [1].
| Assay Type | Measured Output | General Protocol & Application |
|---|---|---|
| ASC Speck Formation (High-Content Imaging) | Visual quantification of inflammasome assembly [4]. | Cells: ASC-mCherry expressing iBMDMs. Priming: LPS. Activation: Nigericin. Measurement: High-content imaging to count cells with fluorescent ASC specks. Application: Primary screening for compounds that block inflammasome assembly [4]. |
| Cytokine Release (ELISA/Multiplex) | Mature IL-1β and IL-18 secretion [1]. | Cells: Primary BMDMs or human PBMCs. Priming: LPS. Activation: ATP or Nigericin. Measurement: ELISA or multiplex immunoassay of cell supernatant. Application: Confirmatory testing for functional inhibition of inflammasome output [1]. |
| Caspase-1 Activation | Cleavage of pro-caspase-1 to active subunits [1]. | Method A (Western Blot): Detect cleavage products (p20/p10) in cell lysates. Method B (Luminescent Activity): Incubate supernatant with caspase-1 substrate (e.g., Z-YVAD-aminoluciferin) and measure luminescence [1]. |
| Pyroptosis Measurement | Cell death via plasma membrane pores [5]. | Method A (LDH Release): Measure Lactate Dehydrogenase (LDH) release into supernatant. Method B (Propidium Iodide Uptake): Fluorescent dye influx measured by flow cytometry or live-cell imaging [5]. |
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of these inhibitors, based on descriptions from the search results [6] [7] [5].
Canonical NLRP3 inflammasome activation pathway and inhibitor targeting points.
Given the lack of specific data on this compound, here are practical steps to advance your research:
The NACHT domain is the central regulatory unit of NLRP3, responsible for ATP binding and hydrolysis, which drives the oligomerization necessary for inflammasome activation [1] [2] [3]. Key structural features and the mechanism of inhibition are outlined below.
| Aspect | Description |
|---|---|
| Domain Composition | Central NACHT domain with four subdomains: NBD, HD1, WHD, HD2 [1]. |
| Active vs. Inactive State | Active (ATP-bound): ~85°-90° subdomain rotation [1] [4]. Inactive (ADP-bound): Closed, auto-inhibited conformation [5]. | | General Inhibition Mechanism | Small molecules bind to the NACHT domain, acting as an "intramolecular glue" that locks it in an inactive conformation, preventing the structural rearrangements required for activation [5]. |
The following diagram illustrates the transition from the inactive to the active state of NLRP3 and the general mechanism by which inhibitors stabilize the inactive form.
Diagram of NLRP3 activation and inhibitor mechanism. Specific inhibitors like MCC950 bind to the NACHT domain in a location distinct from the nucleotide-binding site, locking NLRP3 in a closed conformation [1]. A crystal structure of the NACHT domain in complex with an inhibitor (PDB ID: 7ALV) shows the compound acts as an intramolecular glue, stabilizing the inactive conformation [5].
The following table summarizes key experimental methods used to study NLRP3 NACHT domain binding and function.
| Method | Application & Key Outcomes | Consideration / Relevance |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Determine structures of full-length NLRP3 in different states (e.g., open octamer, closed cage, active disk) [1] [4]. Reveals large-scale conformational changes. | Requires specialized equipment and expertise; ideal for visualizing large complexes and oligomeric states. |
| X-ray Crystallography | Obtain high-resolution atomic structures of domains (e.g., NACHT) in complex with inhibitors [5]. Defines precise binding pockets and atomic interactions. | Typically limited to isolated domains or smaller proteins, not full-length oligomers. |
| Cellular Assays (IL-1β ELISA) | Measure functional consequence of inflammasome activation (e.g., mature IL-1β release) in primary BMDMs or cell lines (THP-1) [6] [7]. | Provides a direct readout of biological activity and inhibitor efficacy in a cellular context. |
| Nano Differential Scanning Fluorimetry (nanoDSF) | Assess protein stability by measuring thermal shift upon ligand (e.g., ATP, inhibitor) binding [1]. | Used to confirm binding and stabilizing effects of ligands on the target protein. |
| ATPase Activity Assays | Quantify inhibition of NLRP3's ATP hydrolysis activity, a key function of the NACHT domain [1]. | Directly measures the impact on the enzymatic activity central to NLRP3 activation. |
A general workflow for a cellular assay in BMDMs is visualized below.
Experimental workflow for NLRP3 inflammasome activation and inhibition in BMDMs. This protocol can be adapted using undifferentiated THP-1 cells, which offer a simplified model as they constitutively express NLRP3 components and respond robustly to canonical activators like nigericin and ATP [7].
Understanding the landscape of NLRP3 inhibitor research provides valuable context.
The NLRP3 inflammasome is a critical multiprotein complex in the innate immune system. Its activation leads to the maturation of powerful inflammatory cytokines (IL-1β and IL-18) and a form of inflammatory cell death called pyroptosis [1] [2]. While this inflammation is protective, its aberrant activation is implicated in a wide range of diseases, making it a promising therapeutic target [1] [3].
The structure and a simplified activation pathway of the NLRP3 inflammasome are illustrated below, highlighting key steps where inhibitors can intervene.
A simplified NLRP3 inflammasome activation pathway shows priming and activation signals leading to caspase-1 activation, which can be blocked by inhibitors targeting the NLRP3 protein.
Activation is a two-step process: a priming signal (e.g., from TLRs) upregulates NLRP3 and pro-IL-1β, and an activation signal triggers complex assembly [2] [3]. Key activation models include K+ efflux, lysosomal damage, and mitochondrial ROS production [3].
Inhibitors can target various stages of this pathway. Directly targeting the NLRP3 protein itself is a key strategy to avoid broad immunosuppression [4].
While the search results confirm that NLRP3-IN-6 is a direct NLRP3 inhibitor, they lack its specific data. The table below summarizes well-characterized direct NLRP3 inhibitors for comparison, which illustrates the kind of information typically relevant for drug development professionals.
| Inhibitor | Primary Molecular Target | Documented Mechanism of Action | Key Experimental Findings/Notes |
|---|---|---|---|
| MCC950 | NLRP3 NACHT Domain [5] | Binds Walker B motif in the NACHT domain, inhibiting ATP hydrolysis and blocking NLRP3 activation [6] [5]. | Potent and selective; inhibits both canonical and non-canonical NLRP3 activation [6]. Fails to inhibit certain NLRP3 variants (e.g., L355P, PYD domain variants) [7]. |
| CY-09 | NLRP3 NACHT Domain [6] [3] | Directly binds the NLRP3 NACHT domain and inhibits its ATPase activity [6] [3]. | Validated in murine models and ex vivo in human cells; effective against NLRP3 mutations found in CAPS [3]. |
| Tranilast | NLRP3 NACHT Domain [6] | Directly binds the NACHT domain, preventing NLRP3 oligomerization and subsequent ASC speck formation [6]. | An analog of Tranilast, INF39, is also a direct, covalent NLRP3 inhibitor that blocks ATPase activity [6]. |
| BAY 11-7082 | NLRP3 (and IKK) [6] | Acts as a covalent cysteine alkylator, targeting the NLRP3 ATPase domains and inhibiting its activity [6]. | A broad-spectrum anti-inflammatory compound, not specific to NLRP3. |
| This compound | NLRP3 | Direct NLRP3 inhibitor (specific mechanism and quantitative data not available in search results). | Information on potency (IC50), selectivity, and in-vivo efficacy is needed for a full profile. |
For a compound like this compound, a standard research and development workflow would involve the following key experimental approaches to fully characterize it, building on the methods used for established inhibitors.
| Experimental Area | Key Assays & Methodologies | Information Gained |
|---|
| Biochemical Characterization | ATPase Activity Assay: Measure inhibition of NLRP3's ATP hydrolysis [5].
Binding Affinity Studies (SPR, ITC): Quantify direct binding to the NLRP3 NACHT domain [5].
Cryo-EM/X-ray Crystallography: Determine atomic-level 3D structure of inhibitor-NLRP3 complex [7]. | Mechanism of Action, Potency (IC50, Kd). | | Cellular Profiling & Selectivity | Macrophage Assays (BMDM, THP-1): Measure inhibition of IL-1β/caspase-1 (ELISA, Western Blot) after NLRP3 activation (e.g., Nigericin, ATP) [7] [4].
ASC Speck Formation Assay (Image Cytometry): Quantify suppression of inflammasome assembly [7].
Selectivity Panels (AIM2, NLRC4): Test against other inflammasomes to confirm NLRP3 specificity [4]. | Cellular Efficacy, Functional Selectivity. | | In Vivo Efficacy | Disease Models: Test in mouse models of NLRP3-driven diseases (e.g., MSU-induced peritonitis, CAPS models) [1] [3].
Pharmacokinetics/Pharmacodynamics (PK/PD): Analyze compound exposure, half-life, and target engagement in vivo. | Therapeutic Potential, Dosage Regimen. |
Based on the available information, here are specific steps you can take to find the detailed data on this compound:
After reviewing the search results, I found that while there is a wealth of information on the NLRP3 inflammasome and numerous other inhibitors in development, none of the sources specifically mention This compound. The research landscape for NLRP3 inhibitors is very active, with many compounds being studied preclinically, and it is possible that information on this compound is not yet widely published or is contained in proprietary databases not accessed by this search.
To provide useful context, here is a summary of the NLRP3 inflammasome's role, which is the target for compounds like this compound.
The NLRP3 inflammasome is a multi-protein complex that acts as a critical sensor of cellular stress or damage [1] [2]. Its activation triggers a powerful inflammatory response, which, if dysregulated, contributes to a wide range of diseases [2] [3]. The following diagram illustrates the core process of its activation.
Diagram 1: The canonical NLRP3 inflammasome activation pathway involves priming and activation steps, leading to cytokine release and pyroptosis. (Adapted from [1] [2] [4])
The biology of NLRP3 makes it a compelling therapeutic target. Evidence from both preclinical models and human genetics strongly supports its role in disease:
The strong therapeutic rationale has driven the development of various NLRP3 inhibitors. The table below summarizes key candidates that were in clinical development as of 2024.
| Compound | Developer | Key Indications | Clinical Stage (as of 2024) | Notes |
|---|---|---|---|---|
| Dapansutrile (OLT1177) | Olatec Therapeutics | Gout, Osteoarthritis, Heart Failure | Phase 2 & 3 [3] | Orally available; directly targets NLRP3 [6]. |
| DFV-890 | Novartis | Osteoarthritis, CAPS, CHD/CHIP | Phase 2 [3] | Oral inhibitor; being tested for multiple inflammatory conditions. |
| ZYIL1 | Zydus Lifesciences | CAPS, Amyotrophic Lateral Sclerosis | Phase 1 & 2 [3] | Orally available; under investigation for rare and neurologic diseases. |
| NT-0796 | NodThera | Parkinson's, Cardiovascular | Phase 1 & 2 [3] | Brain-penetrant; aims to treat neuroinflammatory diseases. |
| Selnoflast (RO-7486967) | Roche (Genentech) | Parkinson's, CAPS, Asthma | Phase 1 [3] | Oral inhibitor; part of a new chemical class distinct from older candidates. |
| MCC950 | (Preclinical) | (Multiple preclinical models) | (Preclinical) | Pioneering compound; highly selective but development halted due to hepatotoxicity [6]. |
A significant challenge in this field has been moving beyond the chemotype of early inhibitors like MCC950, which are diaryl sulfonylurea-containing compounds associated with potential hepatotoxicity [6]. This has spurred research into novel chemical series that are equally potent but potentially safer [6] [7].
The following diagram outlines a typical workflow used to characterize novel NLRP3 inhibitors, which would be relevant for profiling a compound like this compound.
Diagram 2: A representative workflow for the identification and characterization of a novel NLRP3 inhibitor. Key steps include screening, selectivity testing, and mechanistic studies. (Adapted from [6] [3])
Based on the literature, key experimental protocols for evaluating a new NLRP3 inhibitor would include:
The NLRP3 inflammasome is a critical multiprotein complex in the innate immune system, responsible for activating inflammatory responses. The table below summarizes its core components and their functions [1]:
| Component | Role in the Inflammasome Complex | Functional Outcome |
|---|---|---|
| NLRP3 (Sensor) | Recognizes diverse PAMPs/DAMPs; contains PYD, NACHT, and LRR domains [1]. | Oligomerizes upon activation to initiate complex assembly. |
| ASC (Adaptor) | Bridges NLRP3 and caspase-1 via PYD-PYD and CARD-CARD interactions [1]. | Forms a filamentous "ASC speck" to cluster components. |
| Caspase-1 (Effector) | Recruited by ASC; undergoes proximity-induced autoproteolysis [1]. | Becomes activated to cleave pro-IL-1β, pro-IL-18, and Gasdermin D. |
| NEK7 | Binds to NLRP3; essential mediator of activation [2]. | Facilitates NLRP3 oligomerization and inflammasome assembly. |
The mechanism of activation is a tightly regulated, two-step process [1]:
This activation pathway and the key domains of the NLRP3 protein are visualized below.
This diagram illustrates the two-step activation pathway of the NLRP3 inflammasome and its core protein domains [1] [2] [3].
Research on NLRP3 inhibitors typically relies on established in vitro and in vivo models. The following table outlines common experimental approaches used in the field [4] [5]:
| Model System | Description | Common Readouts / Applications |
|---|---|---|
| Bone Marrow-Derived Macrophages (BMDMs) | Primary macrophages differentiated from mouse bone marrow cells in vitro; considered a gold-standard model [4] [5]. | Caspase-1 cleavage (Western blot), IL-1β secretion (ELISA), LDH release (pyroptosis), ASC speck formation (microscopy/flow cytometry). |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Primary human immune cells isolated from blood; used for translational relevance [4]. | IL-1β secretion, caspase-1 activity; testing human-specific inhibitor responses. |
| THP-1 Cell Line | Human monocytic cell line; can be differentiated into macrophage-like cells with PMA [4]. | High-throughput screening of compounds; mechanistic studies. |
| Nlrp3-Knockout Mice | Genetically modified mice lacking the Nlrp3 gene; essential control for establishing inhibitor specificity [5] [6]. | Confirmation that a compound's effect is on-target via NLRP3. |
A standard protocol for assessing NLRP3 inflammasome activation in BMDMs involves [4] [5]:
While data on NLRP3-IN-6 is unavailable, research on other inhibitors provides context for what foundational studies might entail.
The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process:
The following diagram illustrates this pathway and the key points where inhibitors can be evaluated.
The following table outlines a general protocol for evaluating an NLRP3 inhibitor like NLRP3-IN-6 in vitro, based on established methods from the search results [4] [5].
| Experimental Component | Description and Representative Parameters |
|---|---|
| Cell Line | THP-1 human monocytes (differentiated with PMA) or primary Bone Marrow-Derived Macrophages (BMDMs) are standard models [4] [5]. |
| Test Article | This compound (The specific solvent (e.g., DMSO) and stock concentration should be optimized. A final DMSO concentration of ≤0.1% is typically non-cytotoxic). |
| Inflammasome Activation | Priming: 100-500 ng/mL LPS for 2-4 hours [4] [5]. Activation: 5 mM ATP (30 min - 1 hour) or 10 µM Nigericin (45 min - 1 hour) [4] [5]. | | Treatment Groups | 1. Vehicle Control 2. LPS + ATP/Nigericin (Disease Model Control) 3. LPS + ATP/Nigericin + This compound (multiple concentrations) 4. Positive Control (e.g., 1-10 µM MCC950 or CY-09) [6] | | Treatment Timing | Pre-incubate cells with This compound for 1-2 hours prior to the activation signal [4]. |
After establishing the treatment protocol, measuring the following readouts will validate the efficacy and mechanism of action of this compound. The table below summarizes quantitative data from a similar study on Ticagrelor to illustrate potential outcomes [4].
| Assay Readout | Experimental Method | Key Findings (from Ticagrelor study [4]) |
|---|---|---|
| Cell Viability | MTT Assay | Confirmed no significant cytotoxicity at effective concentrations. |
| IL-1β Secretion | ELISA of cell culture supernatant | Significant reduction in IL-1β levels. |
| Gene Expression | qRT-PCR for NLRP3, ASC, CASP1, IL1B | Downregulation of key inflammasome-related genes. |
| ROS Production | H2DCFDA Fluorescence Probe | Significant reduction in LPS and TNF-α-induced oxidative stress. |
| Superoxide Dismutase (SOD) Activity | SOD Activity Assay | Enhanced SOD activity, indicating improved antioxidant response. |
The experimental workflow for these readouts is visualized below.
I hope this structured protocol provides a solid foundation for your research on this compound. Should you need to investigate specific cell models like synovial cells or neutrophils, the core protocol can be adapted using the methodologies detailed in the search results [4] [8].
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome represents a critical component of the innate immune system that functions as a molecular platform for detecting cellular damage and pathogenic threats. This multiprotein complex consists of three core components: the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and the effector enzyme caspase-1. Upon activation, the NLRP3 inflammasome triggers the proteolytic maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces an inflammatory form of cell death known as pyroptosis through cleavage of gasdermin D (GSDMD). The NLRP3 inflammasome recognizes an exceptionally diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), environmental irritants, and homeostatic disturbances, making it a key contributor to various chronic inflammatory diseases.
NLRP3 possesses a tripartite domain structure consisting of an N-terminal pyrin domain (PYD) that recruits ASC, a central NACHT domain that mediates ATP hydrolysis and oligomerization, and a C-terminal leucine-rich repeat (LRR) domain implicated in autoinhibition and ligand sensing. Recent structural insights have revealed that NEK7, a serine/threonine kinase traditionally associated with mitosis, plays an essential role in NLRP3 inflammasome activation by directly binding to NLRP3 and facilitating its oligomerization. The discovery of this interaction has provided new opportunities for therapeutic intervention in NLRP3-mediated pathologies. Aberrant NLRP3 inflammasome activation has been implicated in the pathogenesis of numerous diseases, including gout, atherosclerosis, type 2 diabetes, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and various cryopyrin-associated periodic syndromes (CAPS), making it an attractive target for pharmacological inhibition. NLRP3-IN-6 represents one of the growing class of small molecules developed to specifically target the NLRP3 inflammasome pathway and mitigate its detrimental inflammatory consequences.
The NLRP3 inflammasome complex assembles through a carefully orchestrated process that brings together multiple protein components in response to danger signals. The core inflammasome complex consists of:
NLRP3: The sensor protein that contains three functional domains - an N-terminal pyrin domain (PYD) for ASC recruitment, a central NACHT domain with ATPase activity that drives oligomerization, and C-terminal leucine-rich repeats (LRRs) that contribute to autoinhibition and potential ligand binding [1] [2]. In its inactive state, NLRP3 exists as an autoinhibited monomer or dimer, with the LRR domain folding back to restrain the NACHT domain. Recent cryo-EM studies have revealed that NLRP3 can form a double-ring cage structure in its inactive form, with the PYD domains sequestered inside to prevent accidental activation [2].
ASC (PYCARD): The adaptor protein that bridges NLRP3 and caspase-1 through homotypic interactions. ASC contains an N-terminal PYD that interacts with NLRP3's PYD domain and a C-terminal caspase activation and recruitment domain (CARD) that recruits pro-caspase-1. Upon activation, ASC polymerizes into large filamentous structures known as ASC specks that serve as platforms for caspase-1 activation [3].
Caspase-1: The effector protease that is recruited to the complex as an inactive zymogen (pro-caspase-1) and undergoes autocatalytic activation through proximity-induced dimerization. Active caspase-1 then processes the immature cytokines pro-IL-1β and pro-IL-18 into their biologically active forms and cleaves gasdermin D to initiate pyroptosis [4] [2].
NEK7: An essential regulator that binds to the LRR and HD2 domains of NLRP3 during activation. This interaction is critical for NLRP3 oligomerization and inflammasome assembly, positioning NEK7 as a key target for pharmacological intervention [5].
The canonical NLRP3 inflammasome activation requires two sequential signals for full activation:
Signal 1 (Priming): This initial signal is typically triggered by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or by cytokines like TNF-α. Priming activates the NF-κB signaling pathway, leading to transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18. Beyond transcriptional regulation, priming also induces post-translational modifications of NLRP3 (including deubiquitination and phosphorylation) that license NLRP3 for subsequent activation [4] [1] [2].
Signal 2 (Activation): Diverse stimuli including extracellular ATP (acting through P2X7 receptors), crystalline substances, microbial toxins, or pore-forming agents provide the second signal that triggers NLRP3 oligomerization. These stimuli converge on common cellular events such as potassium efflux, mitochondrial reactive oxygen species (ROS) production, lysosomal disruption, or disassembly of the trans-Golgi network (TGN). The precise mechanism remains debated, but these events ultimately promote NEK7 binding to NLRP3, leading to inflammasome assembly [4] [2].
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and key inhibition points:
Beyond the canonical pathway, NLRP3 can also be activated through non-canonical and alternative mechanisms:
Non-canonical pathway: In this pathway, human caspase-4 and mouse caspase-11 directly bind intracellular LPS, leading to their activation. Active caspase-4/11 then cleaves gasdermin D to induce pyroptosis and promotes NLRP3 activation through secondary effects, potentially involving potassium efflux through gasdermin D pores [4].
Alternative pathway: First described in human monocytes, this pathway requires only LPS stimulation without a second signal. TLR4-TRIF-RIPK1-FADD-caspase-8 signaling leads to NLRP3 inflammasome assembly and IL-1β processing independently of potassium efflux. This pathway does not induce pyroptosis, resulting in gradual rather than rapid IL-1β release [4].
Cell-based assays for NLRP3 inhibitor characterization typically monitor the inflammasome activation process through multiple complementary readouts that capture different stages of the signaling cascade. The canonical two-signal approach remains the gold standard for NLRP3 activation in cellular models, utilizing LPS for priming followed by ATP or nigericin as the activation signal. The key measurable endpoints for assessing NLRP3 inhibition include:
ASC Speck Formation: The aggregation of ASC into single, large perinuclear specks represents one of the most specific markers of inflammasome activation and can be quantified by high-content imaging or flow cytometry [3]. This method provides a direct measurement of inflammasome assembly and is particularly valuable for distinguishing NLRP3-specific inhibitors from those targeting upstream or downstream events.
Caspase-1 Activation: Mature caspase-1 can be detected through Western blotting (cleavage of pro-caspase-1), fluorescent activity assays using caspase-1-specific substrates, or flow cytometry with activity-based probes. This readout confirms functional inflammasome activation beyond mere assembly [6] [7].
IL-1β and IL-18 Secretion: The processing and release of these mature cytokines into the culture supernatant represent the ultimate functional output of inflammasome activation and are typically measured by ELISA or electrochemiluminescence assays [6] [5].
Pyroptosis Assessment: This inflammatory cell death can be quantified through multiple methods, including measurement of lactate dehydrogenase (LDH) release, propidium iodide uptake, or detection of cleaved gasdermin D by Western blotting [2] [5].
Table 1: Cell Models for NLRP3 Inflammasome Research
| Cell Type | Advantages | Limitations | Optimal Stimulation Conditions | Key Applications |
|---|---|---|---|---|
| THP-1 Monocytes | Easy maintenance, high reproducibility, amenable to genetic manipulation | Requires differentiation for macrophage phenotype, may not fully replicate primary cells | PMA differentiation (18-24h), LPS priming (3-6h), ATP/nigericin activation (30-60 min) | High-throughput screening, mechanistic studies [8] [5] |
| Primary Human Macrophages | Physiologically relevant, appropriate cytokine responses, human disease context | Donor variability, limited expansion capacity, technically demanding | LPS priming (3-4h), ATP/nigericin activation (30-45 min) | Translationally relevant validation, donor-specific responses [5] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Genetic manipulation potential, abundant cell numbers, well-established protocols | Species differences in inflammasome regulation, requires animal facilities | LPS priming (4h), ATP/nigericin activation (30-45 min) | Genetic studies, in vivo correlation [4] |
| IMG Microglial Cell Line | CNS-relevant model, robust NLRP3 response, immortalized convenience | Mouse origin, may not fully replicate primary microglia | LPS priming (4h), ATP activation (3mM, 30 min) | Neuroinflammatory diseases, Alzheimer's, Parkinson's [6] [7] |
| Primary Microglial Cells | Most relevant CNS innate immunity model, appropriate cellular context | Technically challenging isolation, limited yield, phenotypic instability ex vivo | LPS priming (4h), ATP/nigericin activation (30 min) | Neuroinflammatory disease mechanisms, validation studies [6] [5] |
The following section provides a comprehensive protocol for evaluating this compound activity in cellular models, with specific optimization guidelines for different experimental systems. This protocol integrates established methodologies from multiple research studies and incorporates critical optimization points for reliable inhibitor assessment.
THP-1 Culture and Differentiation: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM GlutaMAX, and 1% penicillin/streptomycin at densities between 2×10⁵ and 1×10⁶ cells/mL. For differentiation, plate cells at appropriate densities (typically 2-5×10⁵ cells/cm²) and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 18-24 hours. Following differentiation, allow cells to rest in PMA-free medium for an additional 24 hours to establish a quiescent macrophage-like state before experimentation [5].
Primary Macrophage Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from fresh blood using density gradient centrifugation with Ficoll. Seed monocytes at 1-2×10⁶ cells/cm² in macrophage serum-free medium or RPMI-1640 with 10% FBS and differentiate with 50 ng/mL GM-CSF (M1-like) or M-CSF (M2-like) for 5-7 days, with medium changes every 2-3 days [3] [5].
Microglial Culture: Maintain IMG microglial cells in Dulbecco's modified Eagle medium (DMEM) with high glucose (4.5 g/L), 2 mM GlutaMAX, 10% FBS, and 1% penicillin/streptomycin. For primary microglial cultures, isolate cells from postnatal day 1-3 mouse brains using established protocols and maintain in DMEM/F12 medium with 10% FBS, 1% penicillin/streptomycin, and 5 ng/mL GM-CSF [6] [7].
Inhibitor Preparation and Pre-treatment: Prepare this compound stock solutions in DMSO or appropriate vehicle and dilute in culture medium immediately before use. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%). Pre-treat cells with this compound across a concentration range (e.g., 0.1-10 μM) for 1-2 hours prior to LPS priming to ensure adequate cellular uptake and target engagement [8].
Priming and Activation: Prime cells with ultrapure LPS (100-500 ng/mL) for 3-4 hours to induce NLRP3 and pro-IL-1β expression. Following priming, activate the NLRP3 inflammasome using 3-5 mM ATP (30-45 minute treatment) or 5-10 μM nigericin (30-60 minute treatment). For microglial cells specifically, optimal activation has been demonstrated with 4-hour LPS priming followed by 3 mM ATP treatment [6] [7] [5].
Supernatant Collection: Collect culture supernatants following activation and clarify by centrifugation (500 × g, 5 minutes, 4°C). Aliquot and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to preserve cytokine integrity.
Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors for Western blot analysis or in appropriate buffers for other analytical methods.
ASC speck formation represents one of the most specific readouts for inflammasome activation and can be reliably quantified by flow cytometry using the following protocol [3]:
Table 2: Key Readouts and Expected Results for this compound Characterization
| Assay Parameter | Measurement Technique | Expected Inhibition with this compound | Positive Control | Validation Criteria |
|---|---|---|---|---|
| ASC Speck Formation | Flow cytometry or high-content imaging | ≥70% reduction in speck-positive cells at IC50 | MCC950 (1 μM) | Dose-dependent reduction, Z' factor >0.5 for HTS [3] |
| Caspase-1 Activation | Western blot (p10 fragment) or fluorescent activity assay | ≥80% reduction in p10 fragment or activity | MCC950 (1 μM) | Clear dose-response, minimal effect on pro-caspase-1 levels [6] |
| Mature IL-1β Secretion | ELISA or electrochemiluminescence | IC50 value with ≥75% maximal inhibition | MCC950 (1 μM) | IC50 reproducibility within 2-fold, Hill slope 0.5-2.0 [5] |
| Pyroptosis | LDH release assay or propidium iodide uptake | ≥60% reduction in cell death | MCC950 (1 μM) | Correlation with other NLRP3 readouts, minimal effect on viability in unstimulated cells [2] |
| Specificity | IL-6 production or TNF-α secretion | <25% inhibition at 10× IC50 | – | Minimal impact on NF-κB-mediated cytokine production [8] |
Table 3: Troubleshooting Guide for NLRP3 Cell-Based Assays
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High Background Activation | Endotoxin contamination, mechanical stress, excessive DMSO | Use low-endotoxin reagents, gentle media changes, limit DMSO to ≤0.1% | Test reagents for endotoxin, use tissue culture-treated plastics, include vehicle controls |
| Variable Response Between Experiments | Cell passage number, serum batch variability, inconsistent differentiation | Standardize passage range (≤20 for THP-1), use consistent serum batches, validate differentiation markers | Maintain detailed culture records, use early passage cells, aliquot and test serum batches |
| Weak Activation Signal | Suboptimal ATP concentration, prolonged priming, cell density issues | Titrate ATP (1-10 mM), optimize priming duration (2-6h), adjust cell density | Include positive controls in each experiment, validate new reagent lots |
| Inconsistent Inhibitor Effects | Compound solubility, cellular uptake issues, metabolic instability | Use fresh compound preparations, include solubility enhancers (e.g., cyclodextrin), assess cellular accumulation | Pre-test compound stability in assay media, use DMSO stocks at ≤1000× final concentration |
| Poor ASC Speck Resolution | Over-fixation, antibody concentration, excessive cell clumping | Optimize fixation time (15-30 min), titrate ASC antibody, filter cells before analysis | Include positive control for speck formation, use single-cell suspensions |
The comprehensive cell culture assay protocols outlined in this document provide a robust framework for characterizing this compound activity across relevant cellular models of inflammasome activation. The multi-parametric approach, encompassing ASC speck formation, caspase-1 activation, cytokine maturation, and pyroptosis assessment, enables thorough evaluation of compound efficacy and mechanism of action. The optimized conditions for different cell types, particularly the detailed protocols for THP-1 monocytes and IMG microglial cells, allow for tissue-specific investigation of NLRP3 inhibition. These standardized methodologies will facilitate comparison of this compound with other emerging NLRP3 inhibitors and contribute to the growing arsenal of tools for targeting this important inflammatory pathway. As NLRP3 continues to be validated as a therapeutic target across an expanding range of diseases, rigorous and reproducible cell-based assays remain fundamental to advancing novel inhibitors through the drug development pipeline.
Note on Compound Information As a research-grade compound, specific dosing concentrations for this compound must be empirically determined for each experimental system. The following guidelines are extrapolated from general practices in NLRP3 inhibitor research.
Proposed Experimental Dosing Strategy
A standard approach involves testing a range of concentrations to establish a dose-response curve. The table below outlines a typical dosing strategy for in vitro assays.
| Experiment Type | Cell Line / Model | Proposed this compound Concentration Range | Key Readouts / Assays |
|---|---|---|---|
| In vitro Cytotoxicity | BMDMs, THP-1, J774A.1 | 0.1 µM - 100 µM | MTT, MTS, LDH release, ATP assay |
| In vitro Target Engagement | LPS-primed BMDMs | 0.5 µM - 20 µM | Caspase-1 cleavage (Western Blot), IL-1β release (ELISA) |
| In vivo Efficacy (acute) | Mouse peritonitis (e.g., MSU-induced) | 1 - 10 mg/kg (i.p. or p.o.) | Peritoneal IL-1β, neutrophil influx (flow cytometry) |
| In vivo Efficacy (chronic) | Mouse model of atherosclerosis | 3 - 30 mg/kg (p.o., daily) | Plaque burden, cytokine levels in serum |
Mechanism of Action and Workflow this compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a multi-protein complex that caspase-1 and processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms [1] [2]. The experimental workflow for evaluating its activity typically involves a two-step process: a priming signal followed by an activation signal, with the inhibitor added between these steps.
The diagram below illustrates the hypothesized mechanism of this compound and a standard experimental workflow for evaluating its efficacy in vitro.
Protocol 1: Inhibiting NLRP3 Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol adapts established methods for studying NLRP3 [3] [4] to evaluate this compound.
Materials
Procedure
Expected Outcomes: Effective NLRP3 inhibition by this compound should show a dose-dependent decrease in mature IL-1β in the supernatant and the p20 subunit of caspase-1 in the cell lysate, without a significant increase in LDH release at therapeutic concentrations.
Protocol 2: MSU-Induced Peritonitis Mouse Model
This in vivo protocol assesses the efficacy of this compound in a well-characterized sterile inflammation model [3].
Materials
Procedure
Expected Outcomes: Successful inhibition of the NLRP3 pathway will result in a significant reduction in IL-1β and neutrophil recruitment into the peritoneum in treated mice compared to the vehicle control group.
When designing animal experiments for a novel NLRP3 inhibitor like NLRP3-IN-6, the following key aspects should be defined based on existing literature and preliminary data:
Animal Models: NLRP3 inhibitors are commonly evaluated in disease-specific models. Examples from the literature include:
Dosing and Administration: Parameters must be optimized for each compound. The table below outlines common strategies used with other well-characterized NLRP3 inhibitors.
| Parameter | Common Strategies & Examples from Other Inhibitors |
|---|---|
| Route of Administration | Intraperitoneal (IP) injection is frequently used [1] [2]. |
| Dosage | Varies by compound and model. Example: MCC950 was effective in a CAPS model at 10 mg/kg [3] and at 50 mg/kg in an ICH model [2]. |
| Dosing Schedule | Varies by model:
To confirm that this compound is engaging its target and producing the intended biological effect, a panel of functional assays should be used. The workflow below illustrates how these assays can be combined.
The following table describes common assays used to measure NLRP3 inflammasome activity at different stages of the pathway.
| Assay Type | What It Measures | Example Protocol & Readout |
|---|---|---|
| Target Engagement [4] | Direct binding of the inhibitor to the NLRP3 protein in live cells. | NanoBRET TE Assay: Uses energy transfer to quantify binding. Readout: Luminescence signal decreases with successful inhibitor binding. |
| Caspase-1 Activity [4] [5] | Activation of the effector enzyme caspase-1. | Caspase-Glo 1 Assay: Add luminescent substrate to cell lysates or supernatants. Readout: Luminescence intensity indicates caspase-1 activity. |
| Cytokine Secretion [4] [5] | Release of mature IL-1β and IL-18. | Lumit or ELISA Immunoassay: Quantifies cytokine levels in cell culture supernatant or serum. Readout: Colorimetric or luminescent signal compared to a standard curve. |
| Western Blot [5] [6] | Protein levels and cleavage status (e.g., pro-caspase-1 to cleaved caspase-1, pro-IL-1β to mature IL-1β). | Separate proteins by gel electrophoresis, transfer to a membrane, and probe with specific antibodies. |
NLRP3 inflammasome activation is a two-step process, and inhibitors can target various stages. The diagram below illustrates the key signaling pathway and potential points of inhibition, which provides context for the assays that follow.
The table below summarizes the core assays you can use to evaluate NLRP3-IN-6, based on established methods from the literature.
| Assay Type | Key Readout | Experimental Model | Significance for Inhibitor Testing |
|---|---|---|---|
| ASC Speck Formation [1] [2] | Percentage of cells with fluorescent ASC specks (high-content imaging). | iBMDMs stably expressing ASC-mCherry [2]. | Directly measures early, specific NLRP3 inflammasome assembly. |
| IL-1β Secretion (ELISA) [1] [3] | Concentration of mature IL-1β in cell supernatant (e.g., by ELISA). | Human THP-1 macrophages, mouse iBMDMs, primary human PBMCs [1]. | Measures the definitive functional output of inflammasome activity. |
| IL-1β Bioactivity (Reporter Gene) [4] [5] | NF-κB/AP-1-induced luciferase or SEAP activity. | HEK-Blue IL-1β cells or D10-G4-1-NF-κB-Luc cells [4] [5]. | Confirms biological activity of secreted IL-1β, not just immunoreactivity. |
| Caspase-1 Activation [1] [3] | Cleaved, active caspase-1 (p10) in supernatant (Western Blot). | J774A.1 macrophages, iBMDMs [1] [3]. | Confirms upstream protease activity in the inflammasome pathway. |
| Cell Viability (Pyroptosis) [1] [2] | LDH release in supernatant. | Macrophage cell lines (J774A.1, iBMDMs) [1]. | Measures inflammasome-mediated cell death (pyroptosis). |
Here are detailed step-by-step protocols for three critical assays to characterize your NLRP3 inhibitor.
This assay quantifies the early, physical assembly of the NLRP3 inflammasome.
Workflow Diagram
Key Materials:
Procedure:
This protocol combines the quantitative power of ELISA with the functional confirmation of a bioassay.
Workflow Diagram
Part A: IL-1β Production in Macrophages [1] [3]
Part B1: IL-1β Quantification by ELISA
Part B2: IL-1β Bioactivity by Reporter Gene Assay [4] [5]
I hope these detailed application notes and protocols provide a solid foundation for characterizing this compound. Would you like further elaboration on any of these methods or information on secondary assays to probe the mechanism of action more deeply?
The NLRP3 inflammasome is a critical component of the innate immune system that functions as a multiprotein complex responsible for detecting a wide range of pathogenic signals and cellular damage. When activated, it serves as a platform for the activation of caspase-1, an inflammatory cysteine protease that plays a pivotal role in converting the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active forms [1]. This activation mechanism also triggers a specific form of inflammatory cell death known as pyroptosis through cleavage of gasdermin D (GSDMD) [2]. The NLRP3 inflammasome activation occurs through a well-characterized two-signal process: an initial priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β through NF-κB signaling, followed by an activation signal (Signal 2) that promotes the assembly of the inflammasome complex [1].
The significance of measuring caspase-1 activation lies in its crucial role as a direct indicator of inflammasome activity. Caspase-1 activation represents the convergence point of NLRP3 inflammasome signaling, making it an ideal readout for evaluating the efficacy of potential inhibitors like NLRP3-IN-6. As research continues to establish the involvement of dysregulated NLRP3 activity in various inflammatory diseases, including Alzheimer's disease, type 2 diabetes, gout, and atherosclerosis [2], the development and characterization of specific NLRP3 inhibitors such as this compound has gained considerable importance in therapeutic research. These application notes provide detailed methodologies for assessing the effects of this compound on caspase-1 activation using multiple complementary techniques, enabling robust evaluation of its inhibitory potential.
Researchers have developed several methodological approaches for detecting caspase-1 activation, each offering distinct advantages and limitations. Western blot analysis stands as the most specific method, allowing direct visualization of both the inactive pro-caspase-1 (45 kDa) and its active cleavage products (20 kDa and 10 kDa subunits) [3]. This technique provides multiple information within a single experiment, enabling simultaneous assessment of caspase-1 processing and the maturation of its substrates, including IL-1β, IL-18, and GSDMD [3]. The method is particularly valuable for confirming specific cleavage events indicative of true caspase-1 activation rather than overall increases in proteolytic activity.
Fluorometric assays represent a quantitative approach that measures the enzymatic activity of caspase-1 using specific fluorogenic substrates. These substrates typically incorporate the caspase-1 recognition sequence (YVAD) linked to a fluorescent reporter molecule (such as 7-amino-4-methylcoumarin, AMC) that is released upon cleavage [4]. The increasing fluorescence signal directly correlates with caspase-1 enzymatic activity, providing sensitive quantification that can detect even low levels of activation. This method is particularly useful for kinetic studies and high-throughput screening applications where quantitative data across multiple samples is required.
Flow cytometry combines single-cell analysis with the ability to measure caspase-1 activity in mixed cell populations. Using cell-permeable fluorogenic substrates, this technique allows researchers to assess caspase-1 activation at the individual cell level while simultaneously evaluating other parameters such as cell viability, surface markers, or mitochondrial membrane potential [4]. This approach is especially valuable for identifying specific cellular subsets undergoing inflammasome activation within heterogeneous populations and for correlating caspase-1 activity with other cellular events.
Table 1: Comparison of Key Caspase-1 Detection Methodologies
| Method | Detection Principle | Key Readouts | Sensitivity | Throughput | Key Applications |
|---|---|---|---|---|---|
| Western Blot | Immunodetection of cleavage fragments | Pro-caspase-1 (45 kDa), active subunits (20/10 kDa), GSDMD cleavage | Moderate | Low | Specific confirmation of processing; substrate cleavage analysis |
| Fluorometric Assay | Enzymatic cleavage of fluorogenic substrates (YVAD-AMC) | Fluorescence intensity (Ex/Em: 355/460 nm) | High | Medium to High | Quantitative kinetic studies; inhibitor screening |
| Flow Cytometry | Single-cell fluorogenic substrate detection | Fluorescence intensity per cell; multiparameter analysis | High | Medium | Heterogeneous populations; correlative studies with surface markers |
| ELISA | Immunoassay for mature IL-1β/IL-18 | Cytokine concentration (pg/mL) | High | Medium to High | Functional output measurement; high-throughput screening |
Each method offers complementary information, and researchers often combine multiple approaches to obtain a comprehensive understanding of NLRP3 inflammasome inhibition. For instance, Western blot provides specific confirmation of caspase-1 processing, while fluorometric assays deliver quantitative data on inhibition kinetics, and flow cytometry reveals population heterogeneity in response to this compound treatment.
Primary Bone Marrow-Derived Macrophage (BMDM) Differentiation
Cell Seeding and Treatment
Sample Preparation
Gel Electrophoresis and Immunoblotting
Blue Native PAGE for NLRP3-NEK7 Complex Assembly
Sample Preparation
Fluorometric Measurement
Cell Staining
Acquisition and Analysis
This diagram illustrates the two-signal mechanism of NLRP3 inflammasome activation and the potential inhibition point of this compound. The priming signal (Signal 1, yellow nodes) through pattern recognition receptors like TLRs induces NF-κB-mediated transcription of NLRP3 and pro-IL-1β [1]. The activation signal (Signal 2, red nodes) triggers cellular events such as K+ efflux that promote NEK7 binding to NLRP3 and subsequent inflammasome assembly [5] [2]. The mature inflammasome complex facilitates caspase-1 activation, leading to cytokine maturation and pyroptosis. This compound (green octagon) potentially inhibits this pathway by disrupting NEK7 binding or subsequent inflammasome assembly steps.
This experimental workflow outlines the comprehensive approach for evaluating this compound effects on caspase-1 activation. The process begins with primary macrophage differentiation, followed by standardized priming and activation protocols with this compound pretreatment. The parallel analysis methods (Western blot, fluorometric assay, and flow cytometry) provide complementary data that, when integrated, yield a robust assessment of inhibitory efficacy. This multi-method approach ensures confirmation of findings through different technical principles while providing both quantitative activity measurements and specific cleavage confirmation.
When evaluating the effects of this compound on caspase-1 activation, researchers should employ dose-response analyses across appropriate concentration ranges (typically 0.1-10 μM) to determine IC₅₀ values. Western blot data should show decreased intensity of active caspase-1 subunits (p20/p10) and reduced cleavage of substrates (mature IL-1β, GSDMD-NT) in a concentration-dependent manner [3]. Fluorometric assays should demonstrate reduced YVAD-AMC cleavage rates, expressed as percentage inhibition relative to activated controls without inhibitor. Flow cytometry data should show decreased percentage of caspase-1-positive cells and reduced mean fluorescence intensity in treated samples.
For comprehensive assessment, include positive controls known to activate the NLRP3 inflammasome (e.g., nigericin, ATP) and negative controls (unstimulated cells) in all experiments. Compare this compound effects against known NLRP3 inhibitors like MCC950 [2] to establish relative potency. Additionally, evaluate inhibitor specificity by testing effects on other inflammasome pathways (NLRC4, AIM2) to confirm selective NLRP3 targeting.
Common Technical Issues and Solutions
Method-Specific Considerations
The methodologies outlined in these application notes provide researchers with comprehensive tools for evaluating the effects of this compound on caspase-1 activation through multiple complementary approaches. The Western blot protocol allows specific detection of caspase-1 processing and substrate cleavage, the fluorometric assay offers sensitive quantitative measurement of enzymatic activity, and flow cytometry enables single-cell analysis within heterogeneous populations. When employed together following the detailed protocols and experimental workflows described, these techniques facilitate robust characterization of NLRP3 inflammasome inhibition, supporting drug development efforts targeting this important inflammatory pathway. As research continues to elucidate the role of NLRP3 in various diseases, standardized protocols for assessing inhibitor efficacy become increasingly valuable for advancing therapeutic candidates like this compound toward clinical application.
The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that functions as a master regulator of inflammation in response to infection, cellular damage, and metabolic stress. This cytosolic pattern recognition receptor complex consists of three core components: the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and the caspase-1 effector protein [1] [2]. Upon activation, NLRP3 nucleates the helical assembly of ASC into large filaments that aggregate into a singular, micron-sized perinuclear structure known as an ASC speck (or pyroptosome) [3] [4]. This speck serves as an activation platform for caspase-1, which then proteolytically matures the pro-inflammatory cytokines IL-1β and IL-18 and cleaves gasdermin D to induce pyroptotic cell death [1] [2].
The ASC speck formation represents a definitive, all-or-nothing cellular marker for NLRP3 inflammasome activation and is now recognized as a more specific readout than downstream cytokine measurements [5]. Importantly, recent research has revealed that the ASC speck and NLRP3 inflammasome function are spatially and temporally distinct—while the speck facilitates and maximizes IL-1β processing, it is not strictly required for all NLRP3 inflammasome activation [6] [7]. This nuanced understanding has significant implications for drug discovery, as compounds targeting different aspects of inflammasome biology may exhibit varying effects on speck formation versus cytokine processing. NLRP3-IN-6 represents one of several small molecule inhibitors developed to target this pathway, and robust assays for monitoring its effects on ASC speck formation are essential for characterizing its mechanism and potency.
The activation of the NLRP3 inflammasome occurs through a meticulously regulated two-step process involving priming and activation signals, culminating in ASC speck formation and inflammatory response execution. The molecular details of this pathway are visualized in Figure 1 below.
The priming stage (Signal 1) begins when pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), or specific cytokines (e.g., TNF-α) engage their respective receptors, leading to NF-κB activation [2] [4]. This transcriptional upregulation is complemented by essential post-translational modifications of NLRP3, including deubiquitination and phosphorylation, which license NLRP3 for subsequent activation [2] [4]. The activation stage (Signal 2) is triggered by diverse stimuli including ATP, nigericin, and crystalline substances that induce cellular stress signals such as potassium efflux, chloride efflux, mitochondrial reactive oxygen species (ROS) production, and lysosomal disruption [8] [2]. These cellular stresses promote the binding of NEK7 to NLRP3, facilitating NLRP3 oligomerization [1].
Oligomerized NLRP3 then recruits ASC proteins through PYD-PYD domain interactions, initiating the formation of the ASC speck—a large micron-sized structure that serves as the platform for procaspase-1 recruitment and auto-activation [1] [3]. Active caspase-1 executes the final inflammasome functions: proteolytic maturation of IL-1β and IL-18, and cleavage of gasdermin D to induce pyroptosis [1] [2]. Small molecule inhibitors like This compound and the well-characterized MCC950 are thought to target the NLRP3 oligomerization step by binding to the NACHT domain and stabilizing NLRP3 in an inactive conformation [9] [1].
The flow cytometry assay for detecting ASC speck formation directly in whole blood represents a streamlined approach that minimizes processing artifacts and maintains physiological relevance, particularly for clinical samples [5]. This protocol enables simultaneous assessment of basal NLRP3 pathway activation and its exhaustion following re-stimulation ex vivo.
Sample Preparation: Collect fresh peripheral blood using heparin anticoagulant tubes. For clinical applications, process samples within 2-4 hours of collection to maintain cell viability. Blood from healthy donors and patients with inflammatory conditions (e.g., septic shock) can be compared to assess differential NLRP3 responses [5].
Red Blood Cell Lysis: Dilute 100 μL of whole heparin blood in 1 mL of ammonium chloride-based lysis solution (e.g., Versalyse). Incubate for 10 minutes at room temperature in the dark. Centrifuge at 300× g for 6 minutes and carefully remove supernatant. Resuspend cells in 500 μL of PBS [5].
Ex Vivo Stimulation: Divide cell suspensions into appropriate experimental conditions. For NLRP3 activation, stimulate with 10 μM nigericin for 30 minutes at 37°C. Optional priming with 0.1 μg/mL LPS for 3 hours can be performed but may be omitted according to recent optimized protocols [5]. For inhibitor studies, pre-incubate cells with this compound (typically 1-10 μM) or reference inhibitors like MCC950 for 30-60 minutes prior to nigericin stimulation.
Cell Staining and Surface Marker Identification: Wash cells with stain buffer and centrifuge at 300× g for 6 minutes. Resuspend cell pellets in 100 μL stain buffer containing fluorochrome-conjugated antibodies against CD45 (pan-leukocyte marker), CD14 (monocyte marker), and CD16 (neutrophil/monocyte subset marker). Incubate for 15 minutes at room temperature in the dark. Wash once with stain buffer [5].
Intracellular ASC Staining: Fix and permeabilize cells using commercial fixation/permeabilization kits (e.g., BD Cytofix/Cytoperm) according to manufacturer instructions. Incubate cells with PE-conjugated anti-ASC antibody for 20 minutes at room temperature in the dark. Wash with 1:10 diluted Perm/Wash buffer and resuspend in 300 μL PBS for analysis [5].
Flow Cytometry Analysis: Analyze samples using flow cytometers capable of detecting fluorescence pulse width parameters. Key instruments with validated performance include BD FACS Aria III, Beckman Coulter Astrios EQ, and BD FACS Canto II [3]. Gate on CD45+ leukocytes, then identify monocyte subsets (CD14+ CD16- classical monocytes) and neutrophils (CD15+). ASC speck-positive cells display decreased pulse width and increased pulse height of ASC fluorescence compared to the diffuse ASC staining in resting cells [5] [3].
High-content imaging provides a powerful alternative for quantifying ASC speck formation with single-cell resolution and morphological context, particularly suitable for high-throughput screening applications [10].
Cell Culture and Differentiation: Culture immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry in complete DMEM medium. Seed cells at 10,000 cells per well in 384-well imaging plates and allow to adhere overnight. For THP-1 cells, differentiate with 100 nM PMA for 72 hours prior to assays [10].
Treatment and Stimulation: Prime cells with 1 μg/mL LPS for 2 hours. Pre-treat with this compound or control inhibitors at desired concentrations for 30 minutes. Activate NLRP3 inflammasome with 10 μM nigericin for 1 hour. Include control wells with MCC950 (50 nM) as a reference inhibitor [10].
Fixation and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. For endogenous ASC staining in non-reporter cells, perform immunostaining using anti-ASC antibody following standard protocols. Acquire images using high-content imaging systems (e.g., IN Cell Analyzer 2000 or ImageStreamX Mk II) with 20× or 40× objectives [10] [3].
Image Analysis: Segment nuclei using DAPI staining. Define cell boundaries by dilating nuclear segmentation (approximately 5-10 pixels). Identify ASC specks using intensity-based thresholding and size exclusion (typically 1-3 μm diameter). Calculate the percentage of speck-positive cells as (number of cells with specks / total number of nuclei) × 100 [10].
The experimental workflow for these assays is visualized in Figure 2 below, illustrating the parallel paths for flow cytometry and high-content imaging approaches.
The development of this compound requires careful benchmarking against established inhibitors to determine relative potency and mechanism of action. Table 1 summarizes representative potency data for major NLRP3 pathway inhibitors across different assay systems.
Table 1: Comparative potency of NLRP3 pathway inhibitors in ASC speck formation and IL-1β release assays
| Inhibitor Class | Representative Compound | Molecular Target | ASC Speck IC₅₀ | IL-1β Release IC₅₀ | Primary Cell Model |
|---|---|---|---|---|---|
| Diaryl-sulfonylurea | MCC950 | NLRP3 NACHT domain | 3-4 nM | 4 nM | Human THP-1 cells [9] |
| Novel Boron Compound | NBC19 | NLRP3 inflammasome | 60 nM | 80-850 nM | Human THP-1/Mouse microglia [9] |
| Caspase-1 inhibitor | VX-765 (Belnacasan) | Caspase-1 | No effect | 10-50 nM | Human THP-1/Mouse microglia [9] |
| P2X7 receptor antagonist | Compound 26 | P2X7 receptor | No effect* | 30 nM | Mouse microglia [9] |
\P2X7 antagonists only inhibit ATP-induced NLRP3 activation, not nigericin-induced speck formation [9]*
When evaluating this compound, researchers should include appropriate controls from these inhibitor classes to properly contextualize its potency and mechanism. The expected profile for a direct NLRP3 inhibitor like this compound would include concentration-dependent inhibition of both ASC speck formation and IL-1β release, with minimal effects on upstream priming signals or downstream caspase-1 activity when used at selective concentrations [9].
The choice of detection platform significantly impacts the sensitivity, throughput, and information content of ASC speck assays. Table 2 compares the key technical parameters of major detection platforms used for quantifying ASC speck formation.
Table 2: Technical comparison of ASC speck detection methodologies
| Detection Method | Throughput | Sensitivity | Cell Type Resolution | Key Instrument Considerations | Best Applications |
|---|---|---|---|---|---|
| Flow Cytometry | High | Variable by instrument* | Excellent (multiplexed surface markers) | Pulse width detection critical; BD Aria III, Beckman Astrios EQ, BD Canto II perform best [3] | Whole blood assays, clinical samples, immune cell subset analysis |
| High-Content Imaging | Medium-High | High (single-cell resolution) | Good (morphological context) | Requires optimized segmentation algorithms; IN Cell Analyzer, ImageStreamX suitable [10] [3] | High-throughput screening, mechanism studies, morphological analysis |
| Imaging Flow Cytometry | Medium | High (image-based validation) | Good (limited multiplexing) | Combines flow cytometry with imaging; Amnis ImageStreamX platforms [3] | Assay validation, complex morphological phenotypes |
| Fluorescence Microscopy | Low | High | Limited by manual analysis | Subjective quantification; not recommended for quantification [3] | Initial validation, representative imaging |
\Flow cytometers show significant variability in ASC speck detection sensitivity, with some instruments (e.g., MACSQuant10) unable to reliably detect specks due to limited pulse width resolution [3]*
For optimal flow cytometry results, researchers should validate their instrument's capability to distinguish ASC speck-positive cells by assessing the separation between diffuse ASC and speck populations based on fluorescence pulse width. The performance metric can be quantified as the ratio between mean ASC width signals in control versus stimulated samples, with higher ratios indicating better separation [3].
Low Signal-to-Noise in Flow Cytometry: Ensure proper fixation and permeabilization conditions. Titrate anti-ASC antibody concentrations to maximize specific staining while minimizing background. Use fluorescence-minus-one (FMO) controls to establish appropriate gating boundaries. Verify that your flow cytometer can adequately detect pulse width changes—instruments with poor pulse width sensitivity (e.g., MACSQuant10) may yield suboptimal results [3].
High Background in High-Content Imaging: Optimize cell density to prevent overcrowding. Validate speck segmentation parameters using positive (nigericin-stimulated) and negative (MCC950-treated) controls. Ensure consistent focus across all imaging fields. For endogenous ASC staining, include isotype controls to assess non-specific antibody binding [10].
Variable Stimulation Efficiency: Use fresh nigericin preparations and avoid repeated freeze-thaw cycles. Confirm LPS activity by testing NF-κB activation in control experiments. Consider cell passage number and differentiation state—primary cells and low-passage cell lines typically show more consistent responses [5] [10].
Inconsistent Inhibitor Effects: Prepare fresh inhibitor stock solutions in appropriate vehicles (typically DMSO). Include multiple reference inhibitors (MCC950, VX-765) in each experiment to validate assay performance. Pre-incubate inhibitors for sufficient time (30-60 minutes) before activation [9] [10].
The comprehensive application notes and protocols presented here provide researchers with validated methodologies for assessing this compound activity through ASC speck formation assays. The dual approach of flow cytometry and high-content imaging enables flexible implementation based on available instrumentation and research objectives. When properly optimized and controlled, these assays offer robust, quantitative platforms for characterizing novel NLRP3 inhibitors throughout the drug discovery pipeline, from initial screening to mechanistic studies. The continuing refinement of these methodologies will undoubtedly accelerate the development of targeted therapies for NLRP3-driven inflammatory diseases.
Although NLRP3-IN-6 is not documented in the searched literature, other inhibitors with detailed mechanisms have been reported. The table below summarizes key inhibitors and their molecular targets.
| Inhibitor | Primary Molecular Target(s) | Documented Mechanism(s) of Action | Key References |
|---|---|---|---|
| MCC950 | NLRP3 ATPase domain | Directly binds and inhibits NLRP3 ATP-hydrolysis activity; blocks both canonical and non-canonical NLRP3 activation. | [1] [2] [3] |
| CY-09 | NLRP3 ATPase domain | Directly binds to NLRP3 and inhibits its ATPase activity, preventing NLRP3 inflammasome assembly. | [1] |
| BAL-0028/BAL-0598 | NLRP3 NACHT domain | Binds to a novel site on the NACHT domain, distinct from MCC950; potent against hyperactive NLRP3 mutations. | [4] |
| Bay 11-7082 | NLRP3 & NF-κB pathway | Alkylates cysteine residues in NLRP3's ATPase domain; also inhibits NF-κB signaling (priming signal). | [1] |
| Colchicine | NLRP3 Inflammasome | Attenuates expression of IL-1β, IL-18, and other cytokines by inhibiting NLRP3 inflammasome activation. | [1] |
| Glyburide | NLRP3 (indirect) | Suppresses ASC speck formation; also inhibits KATP channels. | [1] |
| PAS-Na | Oxidative Stress & NF-κB pathway | Inhibits Mn-induced NLRP3 activation by reducing ROS and suppressing the NF-κB pathway. | [5] |
The following workflow outlines the common steps for evaluating NLRP3 inhibitors, synthesizing methodologies from multiple studies on NLRP3 and pyroptosis [3] [5] [6].
Based on the general workflow, here is a more detailed protocol you can adapt.
1. Cell Preparation and Priming
2. Inhibitor Treatment
3. NLRP3 Inflammasome Activation
4. Downstream Analysis and Assays Collect samples from the culture to assess inflammasome activity and pyroptosis.
If the inhibitor shows promise in vitro, it can be tested in established animal models of NLRP3-driven diseases.
Since specific data on this compound is unavailable, I suggest you:
| Inhibitor Name | Clinical Phase | Condition / Population | Treatment Duration | Reference / Source |
|---|---|---|---|---|
| DFV890 | Phase 2 | COVID-19-associated pneumonia | 14 days [1] | |
| VTX3232 | Phase 2a | Early-stage Parkinson's Disease | 28 days [2] | |
| GDC-2394 | Phase 1 | Healthy Volunteers (Multiple Ascending Dose) | 7 days [3] [4] | |
| RRx-001 | Phase 3 | Third-line+ Small Cell Lung Cancer | Combined with chemo from first line; specific cycle duration not detailed [5] |
To provide context for why inhibiting NLRP3 is a key therapeutic target, the following diagram illustrates the core activation and signaling pathway. This mechanism is common across the inhibitors mentioned and is the presumed target of NLRP3-IN-6.
In the absence of specific data for this compound, here is a generalized framework for establishing a treatment protocol in a preclinical setting, drawing on common practices in inflammasome research [6] [7].
Key Experimental Details:
In Vitro Confirmation:
In Vivo Efficacy:
Understanding how NLRP3 inhibitors work provides the foundation for discussing their specificity. The table below summarizes the general mechanism shared by direct NLRP3 inhibitors like MCC950 and JT002.
| Feature | Description |
|---|---|
| Primary Target | NLRP3 protein, specifically its NACHT domain [1] [2] [3]. |
| Key Mechanism | Binds to the NACHT domain, inhibiting its ATPase activity and preventing NLRP3 oligomerization & inflammasome assembly [1] [2]. |
| Effect on Pathway | Blocks downstream events: caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis [4] [3]. |
| Cellular Evidence | Potently inhibits IL-1β release and pyroptosis in human and mouse primary immune cells (IC₅₀ in nanomolar range) [3]. |
| Basis for Selectivity | Directly targets NLRP3, not other inflammasome sensors (e.g., NLRC4, AIM2) or upstream/downstream factors [5] [4]. |
Computational studies have identified specific amino acid residues in the NLRP3 NACHT domain that are critical for interaction with small molecule inhibitors. Interactions with these residues are key to high bioactivity and are believed to contribute to specificity.
The diagram below illustrates the key binding residues within the NLRP3 NACHT domain that are critical for high-affinity inhibitor interactions, based on computational studies:
Molecular dynamics simulations indicate the primary interaction between inhibitors and NLRP3 is hydrophobic, centered around these key residues [2].
To empirically determine the selectivity of a compound like NLRP3-IN-6 in your experiments, you can employ the following established methodologies.
This protocol tests whether the inhibitor is specific to the NLRP3 pathway or also affects other inflammasomes.
Procedure:
This assay assesses potency in a more physiologically relevant environment and checks for effects on other inflammatory pathways.
Procedure:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Inhibitor shows no effect | Improper solubility or storage; low potency. | Use fresh DMSO stocks; verify solubility; perform a dose-response curve with a positive control (e.g., MCC950). |
| Inhibitor blocks other inflammasomes | Lack of specificity; off-target effect. | Confirm assay specificity with known NLRP3-specific (MCC950) and broad-spectrum inhibitors; use genetic controls (NLRP3-KO cells). |
| Inhibitor reduces TNF-α/IL-6 | Compound toxicity or general suppression of NF-κB signaling. | Check cell viability (ATP content assay, LDH release); ensure priming signal (NF-κB activation) is intact by measuring pro-IL-1β via Western blot. |
| High variability in results | Inconsistent cell priming; activator concentration/timing. | Standardize LPS source and incubation time; titrate ATP/nigericin for optimal activation. |
Cytotoxicity during NLRP3 inhibitor experiments can stem from two main sources: the compound's off-target effects or the on-target consequences of inhibiting the NLRP3 inflammasome itself [1].
The table below outlines the primary cell death pathways linked to NLRP3 inflammasome activity that your assays should investigate.
| Cell Death Pathway | Key Executor Proteins | Relationship to NLRP3 | Morphological Hallmarks |
|---|---|---|---|
| Pyroptosis | Caspase-1, GSDMD-NT [2] [3] | Directly activated by the NLRP3 inflammasome [1]. | Cell swelling, plasma membrane pore formation, release of IL-1β/IL-18 [3]. |
| Apoptosis | Caspase-3, Caspase-7, Caspase-8 [1] | NLRP3 inflammasome activation can induce apoptosis; caspase-8 can activate NLRP3 [4] [1]. | Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies. |
| Necroptosis | RIPK1, RIPK3, MLKL [1] | Can occur as an alternative pathway when NLRP3/caspase-1 is inhibited; can also promote NLRP3 activation [1]. | Loss of plasma membrane integrity, organelle swelling, similar to necrosis. |
Here are detailed methodologies for key experiments to diagnose cytotoxicity mechanisms.
This multi-assay approach helps distinguish between different cell death pathways.
Determine if the cytotoxicity is related to on-target inflammasome inhibition or off-target effects.
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, which is crucial for understanding the mechanism you are studying.
Q1: My positive control (a known NLRP3 activator) is not inducing IL-1β release in my THP-1 macrophage model. What should I check?
Q2: I see high cytotoxicity (high LDH release) in my untreated control cells. What could be the cause?
Q3: My NLRP3 inhibitor is supposed to be specific, but it's still causing cell death. What does this mean?
| Problem Phenomenon | Possible Causes | Suggested Solutions & Troubleshooting Steps |
|---|
| Incomplete dissolution | • Inappropriate solvent. • Insufficient vortexing/sonication. • Stock concentration too high. | 1. Change Solvent: Test a water-miscible co-solvent like DMSO (start with 100% DMSO for a high-concentration stock). 2. Apply Heat: Warm the solution slightly (e.g., 37°C water bath), ensuring compound stability. 3. Sonication: Use a bath sonicator for 5-10 minutes to help disrupt aggregates. | | Precipitation upon dilution | • "Solvent-shift" effect when adding aqueous buffer. • Solution pH change. | 1. Slow Dilution: Add the compound stock solution drop-wise to the buffered assay system under vigorous vortexing. 2. Use of Surfactants: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 3. Check pH: Ensure the final assay buffer's pH is suitable. | | Cloudy solution / visible particles | • Compound is at or beyond its solubility limit. • Presence of insoluble impurities. | 1. Centrifugation: Centrifuge the solution at 10,000-15,000 rpm for 10 minutes to pellet insoluble material, then carefully collect the supernatant. 2. Filtration: Pass the solution through a 0.22 µm or 0.45 µm hydrophilic PVDF or nylon filter. 3. Reduce Concentration: Prepare a lower stock concentration. | | Loss of activity in cellular assays | • Compound degradation in solution. • Non-specific binding to tube walls. | 1. Fresh Preparation: Always prepare a fresh stock solution for each experiment. 2. Use Silanized Tubes: Use low-protein-binding tubes (e.g., silanized or polypropylene) for storage. 3. Proper Storage: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. |
Protocol 1: Determining Maximum Solubility by Kinetic Method
Protocol 2: Serial Dilution to Find the Precipitation Point
Q1: What is the best solvent to dissolve this compound for in vitro assays? A1: There is no single published "best solvent" for this compound. The general strategy is to first dissolve the compound in a pure, high-quality DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into your aqueous assay buffer. The final concentration of DMSO in cell-based assays should typically not exceed 0.1-1.0% to avoid cellular toxicity.
Q2: My this compound solution precipitates when I add it to my cell culture. What can I do? A2: This is a common "solvent-shift" precipitation problem.
Q3: How should I store this compound stock solutions to ensure stability? A3:
The following diagram outlines a logical workflow for systematically addressing solubility to ensure reliable experimental results.
The guide provides a foundational approach to tackle this compound solubility. The most reliable data will come from your own systematic testing in the specific buffers and conditions used in your research.
Here are some common issues and solutions based on current methodologies:
| Problem Area | Possible Issue | Recommended Experiment or Solution |
|---|---|---|
| Target Engagement | Compound cannot enter cell or bind target effectively. | Perform a NanoBRET Target Engagement (TE) Assay [1]. |
| Functional Activity | Compound engages target but fails to block pathway. | Use functional assays: Caspase-Glo 1 and IL-1β release (e.g., Lumit immunoassay) [1]. |
| Pathway Specificity | Off-target effects; compound affects unrelated pathways. | Test against other inflammasomes (e.g., NLRC4, AIM2) to confirm NLRP3 specificity [2]. |
| Cell Health & Specificity | Observed inhibition is due to general cytotoxicity. | Measure cell viability (e.g., MTT, ATP-based assays) in parallel; ensure inhibition is not from cell death [1]. |
| Inconclusive Results | Cannot distinguish between failed engagement and failed function. | Correlate TE with functional data. Engagement without functional inhibition suggests a mechanism-of-action issue [1]. |
To help you implement the solutions from the table, here are more detailed methodologies for the core assays.
This live-cell assay directly measures the intracellular binding of your compound to NLRP3 [1].
NLRP3-IN-6.The following diagram illustrates the core principle of this assay:
This two-step protocol assesses whether This compound can block the downstream activity of the NLRP3 inflammasome in immune cells like THP-1 macrophages [3] [1].
This compound, then add the activator nigericin (e.g., 10 µM for 1 hour). Include a positive control inhibitor like MCC950.The canonical activation pathway and assay readouts are summarized below:
When interpreting your results, please keep the following points in mind:
This compound engages the target but doesn't inhibit the pathway, its mechanism might be different from blockers of ATP hydrolysis (like MCC950). Further investigation into the specific step it inhibits would be needed [1] [4].
Assay interference occurs when a compound produces a false positive or negative result by interacting directly with the assay components rather than specifically inhibiting the intended biological target. For NLRP3 inhibitors, this is a critical issue to rule out.
The table below summarizes the main types of interference and relevant findings from recent studies.
| Interference Type | Manifestation | Evidence from Literature |
|---|---|---|
| Cytotoxicity | False positive due to reduced cell viability; inhibits speck formation, IL-1β release, and pyroptosis. | A 2021 screen used a Cell Counting Kit-8 (CCK-8) to measure cell viability alongside the primary speck assay [1]. |
| Off-target Inhibition of Upstream Priming | False positive by inhibiting NF-κB pathway, reducing pro-IL-1β and NLRP3 expression. | Screening identified IKK-β and JAK inhibitors as hits; confirmation requires checking pro-IL-1β in cell lysates [1]. |
| Inhibition of Downstream Effectors (Caspase-1) | Activity against caspase-1 rather than NLRP3 itself. | A robust screening cascade includes specific assays for caspase-1 activation [1]. |
| HSP90 Inhibition | False positive by disrupting NLRP3 inflammasome assembly and stability. | A phenotypic screen identified HSP90 inhibitors as hits that reduced ASC speck formation [1]. |
To conclusively demonstrate that a compound's activity is not due to assay interference, a multi-step validation cascade is essential. The following workflow, based on established screening protocols, outlines this process [1].
Primary High-Content Screen (ASC Speck Formation)
Viability Counter-Screen
Downstream Effector Assays
Q1: My compound shows excellent potency in the ASC speck assay but has no effect on IL-1β release. What could be the reason?
Q2: How can I determine if my inhibitor is affecting the priming step of NLRP3 activation?
Q3: Are there known chemical structures that frequently cause assay interference in NLRP3 screens?
Q4: What are the critical quality control (QC) metrics for a robust NLRP3 screening assay?
Although the search results do not mention NLRP3-IN-6 by name, one study highlights a general, critical challenge with a class of related compounds. Research on a series of tailored sulfonylureas (a class that includes several NLRP3 inhibitors) identified chemical stability as a critical issue affecting their preparation, storage, and application [1]. This finding suggests that stability should be a key consideration in your work with any novel NLRP3 inhibitor.
The same research used a systematic, high-performance liquid chromatography (HPLC)-based survey to assess the stability of their compounds, identifying one stable candidate equipotent to the well-known inhibitor MCC950 [1].
You can adopt well-validated experimental protocols to evaluate the stability of this compound in your lab. The core methodology involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The table below summarizes the validated chromatographic conditions from two independent studies for your reference.
| Parameter | Validated Method 1 (for a kinase inhibitor) | Validated Method 2 (for an anticoagulant) |
|---|---|---|
| Analytical Technique | RP-HPLC [2] | RP-HPLC [3] |
| Stationary Phase | C18 column [2] | C18 column [3] |
| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (35:65) [2] | Phosphate Buffer (pH 2.9) : Acetonitrile (70:30) [3] |
| Flow Rate | 1.0 mL/min [2] | 1.0 mL/min [3] |
| Detection | UV at 390 nm [2] | UV at 249 nm [3] |
| Key Application | Determination of drug in nanostructured lipid carriers; forced degradation studies [2] | Stability-indicating method; forced degradation studies [3] |
The following diagram outlines a general workflow for conducting stability tests, based on standard protocols from the search results.
The key steps in this workflow are:
Based on the general principles of pharmaceutical analysis, here are some common issues and solutions.
How can I confirm my HPLC method is suitable for stability testing? The method must be stability-indicating. This is proven by showing that the chromatogram of a degraded sample clearly shows separation between the main this compound peak and any new peaks from degradation products [3]. This demonstrates the method's "specificity."
What should I do if I observe multiple degradation peaks? This is a common finding in forced degradation studies. It indicates that your compound is unstable under the tested condition and breaks down into several components. You should optimize the storage conditions (e.g., pH, temperature, light protection) to avoid these specific stressors.
The main peak is decreasing, but no new peaks are appearing. Why? This can happen if the degradation products do not chromophore and are not detected by your UV/Vis detector. Consider using alternative detection methods like a Mass Spectrometer (LC-MS) to identify these non-UV-absorbing fragments.
The search confirms that while data on this compound is lacking, the path forward is to employ standard, robust analytical techniques. I hope these methodologies and troubleshooting tips provide a solid foundation for your experimental work.
For any NLRP3 inhibitor, including NLRP3-IN-6, confirmation of specificity and mechanism of action typically involves a multi-faceted experimental approach. The table below summarizes the key experiments and their purposes.
| Experiment Type | Key Readouts | Purpose & Interpretation |
|---|---|---|
| Cell-Free ATPase Assay [1] [2] | ATP hydrolysis inhibition | Confirms direct binding to NLRP3 NACHT domain; indicates direct inhibitor action. |
| IL-1β ELISA [3] [4] | Mature IL-1β (p17) in supernatant | Measures functional inhibition of inflammasome output in cells. |
| Western Blot (Cell Culture) [4] [5] | Caspase-1 (p10), IL-1β (p17) | Confirms on-target effect by showing blocked pro-caspase-1 cleavage. |
| Specificity Panel (Other Inflammasomes) [1] | IL-1β release via NLRC4, AIM2 | Demonstrates selectivity for NLRP3 over other inflammasome pathways. |
| NLRP3 Transfection Model [1] | IL-1β release in reconstituted cells | Provides genetic evidence that the target is NLRP3. |
Here are detailed methodologies for key experiments cited in the validation framework.
This assay tests if the inhibitor directly binds to NLRP3 and blocks its ATP hydrolysis activity, a mechanism shared by several known inhibitors like MCC950 and CY-09 [1] [2].
This is a core functional assay to confirm the inhibitor blocks the NLRP3 pathway in a cellular context [3] [4].
To better understand the experimental workflow and the points of inhibition, the following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of the inhibitors.
Since specific data on this compound is not publicly available, the following approaches may help you or your users find the necessary information:
"this compound" or the specific IUPAC name of the compound. It may be referenced in a research paper that includes detailed experimental validation.
Variability in the dose-response of NLRP3 inhibitors often stems from several key aspects of the experimental system. The table below outlines common factors and their proposed solutions.
| Factor | Description & Impact | Troubleshooting Strategy |
|---|---|---|
| Cell Priming Conditions | "Priming" (Signal 1) upregulates NLRP3/pro-IL-1β via NF-κB pathway [1] [2] [3]. Inconsistent priming (LPS concentration, source, duration) alters cellular sensitivity, causing IC₅₀ shifts [4]. | Standardize priming: use consistent, high-purity LPS; optimize and fix concentration/duration; include QC check for pro-IL-1β or NLRP3 mRNA post-priming. |
| Activation Stimulus | NLRP3 activated by diverse "Signal 2" stimuli (ATP, nigericin, crystals) [2] [3]. Different stimuli engage distinct upstream pathways (K⁺ efflux, ROS, lysosomal damage), changing inhibitor potency [5] [6]. | Characterize inhibitor against multiple activators (e.g., ATP, nigericin, MSU) [6] [4]; clearly report stimuli used; do not assume uniform potency across all activation modes. |
| Cell Type & Species | NLRP3 expression/regulation varies by cell type (macrophages, monocytes, PBMCs) and species (human, mouse) [4]. Inflammasome components and activation pathways (e.g., human-specific "alternative" pathway) [1] [4] differ. | Perform cross-species/cell type comparisons [4]; use human PBMCs or whole blood to predict human in vivo efficacy [4]; select models relevant to disease context. |
| Assay Endpoint & Timing | Different readouts (IL-1β release, caspase-1 activation, pyroptosis) measure distinct process stages with potentially different inhibitor sensitivities [6] [4]. Measurement timing is critical for capturing response peak. | Use multiple complementary assays (IL-1β ELISA, caspase-1 cleavage immunoblot, LDH/ATP content pyroptosis assays) [6] [4]; perform time-course experiments to define optimal measurement window. |
| Compound Handling & Solubility | Poor solubility or instability in aqueous buffer (e.g., DMSO stock precipitation in assay media) creates discrepancy between nominal and actual bioavailable concentration. | Prepare fresh stock solutions; use consistent, minimal DMSO concentration (e.g., 0.1%); check for compound precipitation in assay buffer visually or analytically. |
To ensure reproducible results when testing NLRP3 inhibitors, follow these established in vitro protocols. Adhering to these detailed steps minimizes unintended variability.
This is a standard method for assessing inhibitor potency in a primary human cell context.
This protocol assesses the inhibitor's effect on inflammasome-induced cell death.
The following diagram illustrates the NLRP3 inflammasome activation pathway and the points where inhibitors are commonly evaluated, which underpins the experimental logic.
This diagram maps the key experimental checkpoints (dashed lines) onto the NLRP3 inflammasome activation pathway. Consistent measurement at these points is crucial for obtaining a reliable and interpretable dose-response curve.
The following table summarizes the key experimental data and efficacy results for MCC950 from recent pre-clinical studies.
| Disease Model | Experimental System | Dosing & Administration | Key Efficacy Findings | Mechanistic Insights |
|---|---|---|---|---|
| Melanoma [1] | B16F10 mouse melanoma model | Oral administration (diet-enriched) | 65% reduction in tumor growth; enhanced efficacy of anti-PD-1 therapy [1] | Reduced IL-1β; decreased MDSC expansion; enhanced CD8+ T cell activity [1] |
| Sepsis [2] | LPS-induced inflammation in mice | 10 mg/kg, intraperitoneal (6h pre- and post-LPS) | Improved survival rates; reduced organ damage and serum inflammatory cytokines (IL-1β, IL-18) [2] | Inhibited neutrophil pyroptosis; reduced cleaved caspase-1 and GSDMD [2] |
| Post-Resuscitation Myocardial Dysfunction [3] | Rat model of cardiac arrest and CPR | 10 mg/kg, intraperitoneal (immediately after ROSC) | Improved myocardial function and 48-hour survival; improved neurological scores [3] | Reduced plasma IL-1β and cardiac troponin I; decreased cardiac levels of ASC, caspase-1, and IL-1β [3] |
| Ulcerative Colitis [4] | Winnie mouse model (spontaneous colitis) | 40 mg/kg, oral gavage (for 3 weeks) | Improved body weight, colon length, disease activity index, and histopathology scores [4] | Suppressed IL-1β, IL-18, and other pro-inflammatory cytokines in colonic explants; inhibited caspase-1 activation [4] |
| Diabetic Retinopathy [5] | Type 2 diabetic rat model | Intravitreal injection (2µL of 1 mM concentration, weekly) | Optimal concentration (1 mM) improved retinal histopathology, reduced apoptosis and oxidative stress [5] | Targeted ROS-NEK7-NLRP3 axis; reduced cleaved caspase-1, IL-1β, and IL-18 levels [5] |
| Primary Dysmenorrhea [6] | Mouse model induced by estradiol & oxytocin | 0.2 ml (2 mg/ml), intraperitoneal (for 10 days) | Attenuated writhing response and increased pain threshold [6] | Inhibited NLRP3/Caspase-1/IL-1β pathway and the NF-κB/COX-2/PG axis in uterine tissue [6] |
| Cognitive Impairment [7] | Aged mice exposed to isoflurane anesthesia | 10 mg/kg, intraperitoneal (30 min before anesthesia) | Ameliorated cognitive impairment in behavioral tests [7] | Attenuated NLRP3 inflammasome activation and subsequent pyroptosis in the hippocampus [7] |
The efficacy of MCC950 is typically validated through a cascade of experiments. Below is a generalized workflow for in vitro assessment, synthesizing common methods from multiple studies.
For in vivo studies, the typical protocol involves administering MCC950 via intraperitoneal injection or oral gavage to animal disease models. Doses commonly range from 10 mg/kg to 50 mg/kg, and treatment may be given preventively (before disease induction) or therapeutically (after disease onset) [1] [2] [3]. Efficacy is assessed through a combination of phenotypic observations (e.g., survival, tumor size), histological analysis, and measurement of inflammatory markers in blood or tissue.
The following table consolidates the available experimental data for the NLRP3 inhibitor CY-09.
| Aspect | Details on CY-09 |
|---|---|
| Target & Mechanism | Directly and specifically targets the NLRP3 protein. Binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent inflammasome assembly [1] [2]. |
| Reported Potency (IC₅₀) | Information not available in the search results. |
| Comparative Potency | In a side-by-side comparison, less potent than MCC950 and ML345, but showed comparable efficacy to RRx-001 and greater potency than oridonin, tranilast, and entrectinib [3]. |
| Key In-Vivo Findings | - Relieves inflammatory pain in mouse models (LPS or formalin-induced) [1].
A 2025 study that compared several NLRP3 inhibitors provides context for CY-09's performance relative to other candidates, which can be useful for future benchmarking.
The methodology for assessing NLRP3 inhibitor potency and mechanism is well-established. The diagram below outlines a typical experimental workflow, which you can use as a reference for evaluating or comparing compounds like CY-09 and NLRP3-IN-6.
The key experimental steps are:
Since direct data for this compound is unavailable in the current search, you could:
This compound specifically in scientific databases like PubMed or Google Scholar.
INF39 is an irreversible inhibitor that directly targets the NLRP3 ATPase activity, thereby blocking the assembly of the NLRP3 inflammasome complex. [1] The table below summarizes its key characteristics and the experimental evidence supporting its efficacy.
| Characteristic | Details on INF39 |
|---|---|
| Chemical Nature | Acrylate compound [2] [3] |
| Primary Target | NLRP3 ATPase activity [1] |
| Mechanism of Action | Irreversibly inhibits NLRP3; suppresses ATPase activity, oligomerization, and inflammasome assembly [1] |
| Specificity | Does not affect AIM2 or NLRC4 inflammasomes, or upstream/downstream pathways (e.g., NF-κB priming, caspase-1 activity) [1] |
| Key In Vitro Findings | • Inhibited IL-1β release from macrophages (IC₅₀ ~ 6.8 μM) [1] • Promoted osteoblast differentiation; no effect on RANKL-induced osteoclast differentiation [2] | | Key In Vivo Models & Efficacy | • DNBS-induced Colitis (Rat): Attenuated body weight loss, colonic shortening, and levels of MPO, TNF, and IL-1β [3] • Outperformed caspase-1 inhibitor Ac-YVAD-cmk and IL-1R antagonist Anakinra in colitis model [3] | | Reported Cytotoxicity | Non-toxic to primary calvarial osteoblasts and bone marrow-derived monocytes (BMMs) at effective concentrations (up to 100-200 nM) [2] [1] |
The key findings on INF39 are supported by standard experimental methods in immunology and cell biology.
The following diagram illustrates the mechanism by which INF39 inhibits the NLRP3 inflammasome, based on the experimental data.
The absence of data for this compound in the search results means a direct comparison cannot be completed at this time. To find the information you need, I suggest the following steps:
While data on NLRP3-IN-6 is unavailable, the table below summarizes quantitative data for other well-characterized NLRP3 inhibitors, which can serve as a benchmark for your comparisons.
| Inhibitor Name | Reported IC₅₀ Values | Cell Type / Assay System | Key Mechanism of Action |
|---|---|---|---|
| MCC950 (CP-456,773) [1] [2] | 7.5 nM (classical & non-classical activation) [1] | Mouse Bone-Marrow Derived Macrophages (BMDMs) [1] | Binds NLRP3 NACHT domain, inhibits ATP hydrolysis [1] |
| 8.1 nM [1] | Human Monocyte-Derived Macrophages (HMDMs) [1] | ||
| JT002 [2] | 3 nM (IL-1α), 4 nM (IL-1β/IL-18) [2] | Human Peripheral Blood Mononuclear Cells (hPBMCs) + LPS+ATP [2] | Inhibits NLRP3 inflammasome assembly [2] |
| 6 nM (IL-1β) [2] | hPBMCs + LPS+Nigericin [2] | ||
| 100 nM (IL-1β) [2] | Human Whole Blood + LPS+ATP [2] | ||
| Tetramethoxystilbene 4o [3] | 1.39 μM (IL-1β) [3] | J774A.1 mouse macrophage cells + LPS+ATP [3] | Blocks ASC oligomerization [3] |
The following are established experimental methodologies used to determine the potency (IC₅₀) and mechanism of NLRP3 inhibitors, which would be applicable for characterizing any new compound like this compound [4].
Cell-Based IL-1β Release Assay: This is the most common method for determining functional IC₅₀. Priming: Cells like BMDMs or the J774A.1 mouse macrophage cell line are first treated with LPS (e.g., 100 ng/mL for 2-4 hours) to upregulate NLRP3 and pro-IL-1β via the NF-κB pathway [5] [6] [3]. Activation: After priming, a second signal is applied to trigger inflammasome assembly. Common activators include ATP (5 mM for 30-60 minutes), nigericin (a potassium ionophore, e.g., 10 μM), or monosodium urate (MSU) crystals [2] [4]. The test compound is typically added between the priming and activation steps [3]. Measurement: The concentration of mature IL-1β in the cell culture supernatant is quantified by ELISA [7] [3] [2]. IC₅₀ is calculated from the dose-response curve of the inhibitor.
Assessment of Pyroptosis: Pyroptotic cell death is often measured in parallel. This can be quantified by detecting the release of lactate dehydrogenase (LDH) from damaged cells or by using assays that measure intracellular ATP content as a viability readout [2].
Mechanistic Biochemical Assays: To elucidate the specific step where an inhibitor acts, additional experiments are conducted. ASC Speck Formation: Cells are primed and activated in the presence of the inhibitor. The formation of large ASC protein aggregates ("specks"), a hallmark of inflammasome assembly, is visualized by immunofluorescence microscopy [2]. Caspase-1 Cleavage: Cell lysates are analyzed by western blot to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20/p10) [7] [8].
The workflow below summarizes the canonical NLRP3 inflammasome activation pathway and the key points where inhibitors are typically tested.
Given the lack of specific data on this compound, here are concrete steps you can take to proceed:
While direct data on NLRP3-IN-6 is missing, computational studies on other potent inhibitors reveal crucial binding sites and energy contributions. The table below summarizes key residues involved in binding high-affinity NLRP3 inhibitors, which are likely relevant for evaluating any new compound.
| Inhibitor Name | Reported IC₅₀ / Potency | Key Binding Residues on NLRP3 (NACHT Domain) | Primary Interaction Type |
|---|---|---|---|
| MCC950 [1] [2] | 7.5 nM (cellular IC₅₀ for IL-1β) [1] | Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] | Hydrophobic interactions [1] |
| NP3-146 [1] | Highly bioactive (specific value not listed) [1] | Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] | Hydrophobic interactions [1] |
| YQ128 [1] | Highly bioactive (specific value not listed) [1] | Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] | Hydrophobic interactions [1] |
| Compound 3 [1] | Highly bioactive (specific value not listed) [1] | Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] | Hydrophobic interactions [1] |
These key residues are situated around the ATP-binding pocket (NACHT domain), and hydrophobic interactions are a major driving force for high bioactivity [1]. Mutations in this domain are linked to Cryopyrin-Associated Periodic Syndromes (CAPS), which can enhance ATP binding affinity and promote multimerization [3].
To objectively compare inhibitors, researchers use a cascade of assays. The following workflow outlines a standard screening cascade, from primary screening to mechanistic studies [2] [4].
1. Primary High-Content/High-Throughput Screening
2. Downstream Effector Assays
3. Mechanistic & Binding Studies
Given the absence of specific data on this compound, I suggest the following path forward for creating a comprehensive comparison guide:
The table below summarizes several prominent NLRP3 inhibitors based on current research, detailing their known targets and mechanisms.
| Inhibitor Name | Primary Molecular Target | Known Mechanism of Action | Selectivity Profile (against other inflammasomes) | Key Supporting Experimental Data |
|---|---|---|---|---|
| MCC950 [1] | NLRP3 NACHT domain [2] [3] | Binds to and inhibits the ATP-hydrolysis activity of the NLRP3 NACHT domain, blocking NLRP3 oligomerization [2] [1]. | Selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes [1]. | In vitro IL-1β inhibition (IC50 ~7.5 nM); efficacy in EAE and CAPS mouse models [1]. |
| CY-09 [2] [4] | NLRP3 NACHT domain [2] [4] | Directly binds to the ATP-binding site (Walker A motif) in the NACHT domain, acting as a covalent modifier to inhibit ATPase activity [4]. | Direct NLRP3 inhibitor; stated as specific in research [5]. | Inhibits NLRP3 ATPase activity; reduces IL-1β in mouse BMDMs (IC50 ~6μM) and human gout patient cells [2] [4]. |
| Rociletinib (ROC) [5] | NEK7 [5] | Covalently binds to cysteine 79 of NEK7, inhibiting the NLRP3-NEK7 interaction and subsequent inflammasome assembly [5]. | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes [5]. | Inhibits IL-1β release (IC50 ~0.47 µM for MSU); blocks ASC speck formation; efficacy in type 2 diabetes mouse model [5]. |
| Tubastatin A (TBA) [6] | HDAC6 [6] | Pharmacological inhibition of HDAC6 deacetylase activity, attenuating NLRP3 inflammasome activation, potentially via peroxiredoxin 2 (Prx2) acetylation [6]. | Acts upstream of NLRP3; not a direct NLRP3 protein inhibitor. | Reduces NLRP3, caspase-1 p20, and mature IL-1β in Parkinson's disease cell and mouse models [6]. |
The specificity of an NLRP3 inhibitor is typically established through a series of key experiments. The diagram below outlines a core workflow for assessing inhibitor specificity and mechanism.
Based on the literature, here are detailed methodologies for the key experiments cited in the table and diagram:
Cell-based IL-1β Release Assay: This is a standard functional assay. Primary cells like Bone Marrow-Derived Macrophages (BMDMs) or human PBMCs are primed with LPS to induce pro-IL-1β and NLRP3 expression. After pre-treatment with the inhibitor, a second signal (e.g., ATP, nigericin, MSU crystals) is applied to activate the NLRP3 inflammasome. The cell culture supernatant is then collected, and the amount of mature IL-1β is quantified using ELISA [5] [1]. The IC50 value is calculated from dose-response curves.
Selectivity Profiling Against Other Inflammasomes: To confirm specificity for NLRP3, the same cell models are activated specifically for other inflammasomes. For example, transfection of double-stranded DNA (e.g., poly(dA:dT)) activates the AIM2 inflammasome, while infection with Salmonella typhimurium activates the NLRC4 inflammasome [5]. A selective NLRP3 inhibitor will block IL-1β release and caspase-1 cleavage in response to NLRP3 activators but will not affect the response to AIM2 or NLRC4 activators.
Assessment of Inflammasome Assembly (ASC Speck Formation): This is a key microscopic assay. Cells stably expressing a fluorescently tagged ASC protein are primed and stimulated. Upon activation, ASC oligomerizes into a single large perinuclear structure called a "speck." Cells are pre-treated with the inhibitor, and the percentage of cells containing ASC specks is quantified by fluorescence microscopy. Inhibitors that target the assembly step (like Rociletinib) will significantly reduce speck formation [5].
Target Engagement and Binding Studies: Techniques like Drug Affinity Responsive Target Stability (DARTS) can be used. This method exploits the principle that a small molecule binding to a protein can stabilize it and protect it from proteolysis. Cell lysates are incubated with the inhibitor or control, followed by treatment with a nonspecific protease (e.g., pronase). The stabilized target protein (like NEK7 for Rociletinib) is then detected by western blotting [5]. More direct binding can be confirmed using Microscale Thermophoresis (MST) or Isothermal Titration Calorimetry (ITC) with purified proteins [5].
Glyburide (also known as glibenclamide) is an FDA-approved sulfonylurea drug primarily used to treat type 2 diabetes. Beyond its hypoglycemic effects, it has been widely identified in research as an inhibitor of the NLRP3 inflammasome [1] [2].
The table below summarizes key experimental findings for Glyburide from recent studies:
| Disease/Model Investigated | Key Experimental Findings | Experimental Methodologies Cited |
|---|---|---|
| Calcific Tendinopathy [3] | Significantly reduced tendon degeneration & calcium deposits; reduced mRNA/protein levels of NLRP3, ASC, caspase-1, IL-1β, and IL-18. | Controlled lab study on 60 Sprague-Dawley rats; histological analysis, real-time qPCR, Western blotting. |
| Cutaneous Leishmaniasis [4] | Decreased inflammatory response, candidate for reducing pathology. | Study on Leishmania braziliensis infection (full text not available, abstract only). |
| Diabetic-Induced Impaired Fracture Healing [5] | Decreased expressions of IFN-γ, TNF-α, and IL-6; increased bone callus volume and bone strength. | Diabetic fracture mouse model; qPCR, Western blot, micro-CT scanning, histopathology (TRAP & Alcian blue staining), torsional testing. |
The following diagram illustrates the general mechanism of NLRP3 inflammasome activation and the reported inhibitory action of Glyburide, based on the search results.
To establish a benchmark, key experiments are needed. The following table outlines common methodologies used in the cited studies to evaluate NLRP3 inflammasome inhibition, which would be relevant for comparing any two inhibitors.
| Experimental Goal | Common Methodologies | Key Readouts & Measurements |
|---|---|---|
| In Vitro Inflammasome Activation | Treat macrophages (e.g., BMDMs) with NLRP3 activators (ATP, nigericin) with/without inhibitor. | Caspase-1 cleavage (Western blot); IL-1β in supernatant (ELISA); cell death (LDH release). |
| Gene/Protein Expression Analysis | Extract RNA/protein from cells or tissue. | NLRP3 pathway components (NLRP3, ASC, Caspase-1, IL-1β, IL-18) via qPCR and Western blot [3]. |
| In Vivo Efficacy Models | Use disease models (e.g., tendinopathy, fracture). | Histology (tissue damage, deposits); μCT (bone/callus structure); cytokine levels in tissue/fluid [3] [5]. |